molecular formula C5H7NO4S B12875160 3,5-Dimethylisoxazole-4-sulfonic acid

3,5-Dimethylisoxazole-4-sulfonic acid

Cat. No.: B12875160
M. Wt: 177.18 g/mol
InChI Key: CVNCZPNWIBTCHP-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-sulfonic acid is a useful research compound. Its molecular formula is C5H7NO4S and its molecular weight is 177.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethylisoxazole-4-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylisoxazole-4-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c1-3-5(11(7,8)9)4(2)10-6-3/h1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNCZPNWIBTCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Dimethylisoxazole-4-Sulfonic Acid and Its Derivatives: Structural Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3,5-Dimethylisoxazole-4-sulfonic acid and its highly reactive synthetic precursor, 3,5-dimethylisoxazole-4-sulfonyl chloride , represent a privileged class of synthons. These molecules provide a unique combination of steric shielding, lipophilicity, and electronic modulation, making them indispensable in the development of central nervous system (CNS) therapeutics, antimicrobial agents, and novel biopharmaceutical ligands.

This technical guide provides an in-depth analysis of the structural properties, mechanistic utility, and validated synthetic protocols associated with the 3,5-dimethylisoxazole-4-sulfonyl scaffold.

Structural Topography and Physicochemical Profile

The core architecture of 3,5-dimethylisoxazole-4-sulfonic acid consists of a five-membered aromatic isoxazole ring containing adjacent nitrogen and oxygen heteroatoms. The presence of methyl groups at the C3 and C5 positions serves two critical functions:

  • Steric Hindrance & Lipophilicity: The methyl groups increase the overall lipophilicity of the molecule, a critical factor for blood-brain barrier (BBB) penetration in CNS-targeted drugs.

  • Regioselectivity: The C3 and C5 positions are structurally blocked, directing electrophilic aromatic substitution exclusively to the electron-rich C4 position during synthesis.

While the free sulfonic acid () is the conceptual parent, practical synthetic applications predominantly utilize its sulfonyl chloride derivative due to its superior electrophilicity and reactivity with nucleophiles ().

Quantitative Data: Physicochemical Properties
Property3,5-Dimethylisoxazole-4-sulfonic acid3,5-Dimethylisoxazole-4-sulfonyl chloride
Molecular Formula C₅H₇NO₄SC₅H₆ClNO₃S[1]
Molecular Weight 177.18 g/mol 195.62 g/mol [2]
CAS Number N/A (Often generated in situ)80466-79-1[1]
Physical Form SolidWhite to light yellow solid/liquid[1]
Reactivity Profile Weak electrophile, highly water-solubleStrong electrophile, moisture-sensitive[3]
Storage Conditions Room temperatureInert atmosphere, 2-8 °C[1]

Mechanistic Role in Pharmacological Design

The integration of the 3,5-dimethylisoxazole-4-sulfonyl moiety into larger molecular frameworks is not arbitrary; it is driven by specific mechanistic goals in drug design.

5-HT6 Receptor Antagonism

Sulfonamide derivatives of this scaffold have demonstrated profound efficacy as 5-HT6 receptor antagonists. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the CNS. Antagonizing this receptor prevents the activation of Gs proteins, thereby reducing adenylyl cyclase activity and cAMP production. This pathway modulation is highly sought after for treating cognitive memory disorders (e.g., Alzheimer's disease), schizophrenia, and Irritable Bowel Syndrome (IBS) (4[4]).

G Drug Isoxazole Sulfonamide Derivative Receptor 5-HT6 Receptor (GPCR) Drug->Receptor Antagonizes Gs Gs Protein Receptor->Gs Inhibits Activation AC Adenylyl Cyclase Gs->AC Decreased Stimulation cAMP cAMP Production AC->cAMP Reduced Levels Effect CNS Modulation (Cognitive Enhancement) cAMP->Effect Downstream Signaling

Mechanism of 5-HT6 receptor antagonism by isoxazole sulfonamide derivatives.

Natural Product Modification and Formamidines

Beyond CNS targets, the sulfonyl chloride is utilized to modify natural alkaloids like cytisine to discover new biologically active compounds (3[3]). Furthermore, it acts as a crucial reagent in catalyst-free, multi-component syntheses of N-sulfonyl formamidines, which serve as chelating ligands and biopharmaceutical leads (5[5]).

Synthetic Methodologies: From Core to Derivative

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and conditions are mandated.

Protocol A: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride

The direct chlorosulfonation of 3,5-dimethylisoxazole is the industry standard for generating the reactive synthon (6[6]).

Causality & Rationale: Chlorosulfonic acid alone often yields a mixture of the free sulfonic acid and the sulfonyl chloride. By introducing thionyl chloride (


) into the reaction mixture, any transiently formed sulfonic acid is immediately dehydrated and converted into the sulfonyl chloride, driving the equilibrium forward and maximizing the yield of the target electrophile (3[3]).

Step-by-Step Methodology:

  • Preparation: In a rigorously dried flask under an inert atmosphere, prepare a cooled mixture of chlorosulfonic acid (approx. 8.3 equivalents) and thionyl chloride (approx. 1.1 equivalents).

  • Addition: Slowly add 3,5-dimethylisoxazole (1.0 equivalent) to the cooled mixture under continuous stirring. Caution: The reaction is highly exothermic.

  • Heating: Gradually heat the reaction mixture to 120–130 °C and maintain for 4 hours. This elevated temperature is required to overcome the activation energy for electrophilic aromatic substitution at the C4 position.

  • Quenching (Self-Validation Step): Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Validation Checkpoint: The immediate precipitation of a white residue confirms the successful formation of the water-insoluble sulfonyl chloride. If the product remains dissolved, the reaction failed to progress past the highly water-soluble sulfonic acid stage (3[3]).

  • Isolation: Filter the white precipitate, wash with cold water, and dissolve in chloroform for downstream application.

Protocol B: Synthesis of Isoxazole Sulfonamide Derivatives (e.g., Cytisine Modification)

Once the sulfonyl chloride is isolated, it can be reacted with primary or secondary amines via nucleophilic acyl substitution.

Causality & Rationale: As the amine attacks the sulfonyl chloride, one equivalent of hydrochloric acid (HCl) is liberated. If unaddressed, this HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% theoretical yield. Therefore, an auxiliary base (like pyridine) is strictly required as an acid scavenger (6[6]).

Step-by-Step Methodology:

  • Solvation: Dissolve the target amine (e.g., cytisine) in dry acetonitrile.

  • Base Addition: Add an excess of anhydrous pyridine to act as the proton scavenger.

  • Coupling: Slowly add 3,5-dimethylisoxazole-4-sulfonyl chloride to the mixture at room temperature.

  • Monitoring (Self-Validation Step): Monitor the reaction progression via Thin-Layer Chromatography (TLC) using an isopropyl alcohol-benzene-25% ammonia solution (10:5:2) system.

    • Validation Checkpoint: Expose the TLC plate to iodine vapor. The disappearance of the starting amine spot and the emergence of a new, distinct spot confirms the successful formation of the sulfonamide linkage (3[3]).

G SM 3,5-Dimethylisoxazole Reaction Electrophilic Aromatic Substitution (120-130 °C) SM->Reaction Reagents Chlorosulfonic Acid + Thionyl Chloride Reagents->Reaction Intermediate 3,5-Dimethylisoxazole- 4-sulfonyl chloride Reaction->Intermediate Ice quench & extraction Product Isoxazole Sulfonamide Derivative Intermediate->Product Nucleophilic Acyl Substitution (Base catalyzed) Amine Primary/Secondary Amine (e.g., Cytisine) Amine->Product

Step-by-step synthetic workflow for 3,5-dimethylisoxazole sulfonamide derivatives.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 3,5-dimethylisoxazole-4-sulfonamide derivatives, rigorous analytical characterization must be performed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the defining signature of the intact 3,5-dimethylisoxazole moiety is the presence of a sharp, three-proton singlet in the strong-field region (typically around 2.50 ppm), corresponding to the methyl protons at the C5 position (3[3]). The absence of an aromatic proton signal on the isoxazole ring confirms that substitution has successfully occurred at the C4 position.

  • X-Ray Diffraction (XRD): For crystalline derivatives (such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine), single-crystal X-ray diffraction is the gold standard. These compounds typically crystallize in monoclinic systems (e.g., space group P2₁) (3[3]), allowing for precise determination of the spatial relationship between the highly polar sulfonamide linkage and the lipophilic isoxazole headgroup.

References

  • Chemikart - 3,5-Dimethylisoxazole-4-sulfonic acid Properties. Available at: Link

  • Google Patents (PCT) - Sulphonamide Derivatives, Process for their Preparation, and their Use as Medicaments. Available at: 4

  • MDPI - Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Available at:3

  • Benchchem - 3,5-Dimethylisoxazole-4-sulfonamide Synthetic Methodologies. Available at: 6

  • Sigma-Aldrich - 3,5-Dimethylisoxazole-4-sulfonyl chloride Product Data. Available at: Link

  • RSC Publishing - Catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines. Available at: 5

Sources

The Biological Activity and Therapeutic Potential of 3,5-Dimethylisoxazole Sulfonamide Derivatives: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in modern medicinal chemistry, the 3,5-dimethylisoxazole sulfonamide structure offers a highly programmable platform for drug discovery. By combining the unique physicochemical properties of the 3,5-dimethylisoxazole ring—a field-proven bioisostere for acetyl-lysine (KAc)—with the versatile, zinc-binding sulfonamide moiety, researchers have developed potent agents targeting epigenetic readers, metalloenzymes, and essential bacterial pathways[1]. This technical guide synthesizes the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required for evaluating these derivatives in drug development workflows.

Epigenetic Modulation: BRD4 Inhibition and Anticancer Activity

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that recognizes acetylated lysine residues on histones. By recruiting transcriptional machinery, BRD4 drives the expression of oncogenes such as c-MYC, making it a prime target for acute myeloid leukemia (AML) and other malignancies[2][3].

Structural Causality in Ligand Design

The efficacy of 3,5-dimethylisoxazole sulfonamides against BRD4 is rooted in precise molecular interactions:

  • The KAc Binding Pocket: The 3,5-dimethylisoxazole ring physically mimics acetyl-lysine. It inserts deep into the hydrophobic KAc-binding pocket of BRD4. The isoxazole nitrogen and oxygen atoms form critical hydrogen bonds with the conserved Asparagine (Asn140) residue and a network of structural water molecules within the ZA channel[4].

  • The Sulfonamide Linker & WPF Shelf: The sulfonamide group acts as a rigid, polar vector that directs attached aryl or alkyl substituents toward the WPF (Trp-Pro-Phe) shelf of the bromodomain. SAR studies indicate that a lipophilic substituent of three to five heavy atoms attached to the sulfonamide is optimal for occupying this shelf, pushing the isoxazole deeper into the pocket and significantly enhancing binding affinity[4][5].

BRD4_Pathway KAc Acetylated Histone (KAc) BRD4 BRD4 (Epigenetic Reader) KAc->BRD4 Binds BD1/BD2 cMYC c-MYC Transcription BRD4->cMYC Recruits P-TEFb Inhibitor 3,5-Dimethylisoxazole Sulfonamide Inhibitor->BRD4 Competitive Inhibition (KAc Mimic) Inhibitor->cMYC Downregulates AML AML Cell Proliferation cMYC->AML Oncogenic Drive Apoptosis Cell Cycle Arrest / Apoptosis cMYC->Apoptosis Suppression leads to

Caption: Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole sulfonamides leading to c-MYC downregulation.

Metalloenzyme Inhibition: Targeting Carbonic Anhydrase

Beyond epigenetic targeting, the primary sulfonamide moiety is the premier zinc-binding group (ZBG) for human carbonic anhydrases (hCA). Tumor-associated isoforms (hCA IX and XII) are overexpressed in hypoxic tumors, where they maintain an acidic tumor microenvironment that promotes metastasis and chemoresistance[1].

Structural Causality in Ligand Design

When the 3,5-dimethylisoxazole core is linked via a sulfonyl group to complex alkaloids (e.g., cytisine), the primary sulfonamide nitrogen coordinates directly with the active-site zinc ion (Zn2+) of hCA[6][7]. The 3,5-dimethylisoxazole tail interacts with the hydrophobic and hydrophilic halves of the enzyme's active site cleft. This dual-action potential—anchoring via the sulfonamide while achieving isoform selectivity via the isoxazole tail—makes the scaffold highly versatile[1].

Antimicrobial and Antimalarial Applications

In the context of infectious diseases, sulfonamide derivatives competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folic acid synthesis[1]. Furthermore, library screening of polycyclic ketals and indoline alkaloids bearing a 3,5-dimethylisoxazole sulfonamide moiety has revealed significant activity against Plasmodium falciparum. These compounds demonstrated the ability to penetrate parasitic membranes and disrupt essential pathways without exhibiting cytotoxicity to human erythrocytes (HepG2/HEK293 cells)[8].

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the comparative biological activities of key 3,5-dimethylisoxazole sulfonamide derivatives against BRD4 and Acute Myeloid Leukemia (AML) cell lines, demonstrating the impact of WPF shelf substituents on overall efficacy.

Compound ScaffoldSubstituent (WPF Shelf)BRD4 Binding AffinityMV4-11 Proliferation (IC50)Reference
3-Ethyl-benzo[d]isoxazole sulfonamide (11h)2-MethoxybenzeneΔTm > 6 °C0.78 μM[2]
3-Ethyl-benzo[d]isoxazole sulfonamide (11r)Substituted ArylΔTm > 6 °C0.87 μM[2]
Phenylisoxazole sulfonamide (Compound 58)Phenyl70 nM (BD1), 140 nM (BD2)0.15 μM[3]
3,5-Dimethylisoxazole (Compound 3)Alkyl/ArylIC50 = 4.8 μM (BRD4-1)Moderate[4][5]

Self-Validating Experimental Protocols

To ensure reproducibility, target engagement, and scientific integrity, the following protocols detail the synthesis and biological validation of these derivatives. Each protocol is designed as a self-validating system with built-in causality and control checkpoints.

Protocol 1: Synthesis of 3,5-Dimethylisoxazole Sulfonamides (Amidation)

Causality: The use of pyridine acts as both a solvent and a base to neutralize the HCl byproduct, preventing the protonation of the amine and driving the nucleophilic acyl substitution forward.

  • Preparation: Dissolve the core amine (e.g., 3-ethyl-benzo[d]isoxazol-5-amine, 0.34 mmol) in 6 mL of anhydrous Dichloromethane (DCM)[2].

  • Reagent Addition: Add the target 3,5-dimethylisoxazole-4-sulfonyl chloride (0.41 mmol) and pyridine (0.3 mL) to the solution[2].

  • Reaction: Stir the mixture at 43 °C for 3–12 hours. Monitor progression via Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether (1:1, v/v) system to validate the consumption of the starting amine[2].

  • Quenching & Extraction: Upon completion, dilute with 1 mol/L HCl (8 mL) to neutralize excess pyridine, followed by water (15 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL) to selectively partition the lipophilic product from water-soluble pyridine salts[2].

  • Purification: Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and evaporate under reduced pressure. Purify via flash chromatography to ensure >95% purity for biological assays[2].

Protocol 2: BRD4 Target Engagement via Thermal Shift Assay (TSA)

Causality: Ligand binding stabilizes the protein's tertiary structure, increasing its melting temperature (Tm). SYPRO Orange dye binds to hydrophobic regions exposed during protein unfolding, resulting in a measurable fluorescent signal that correlates with target engagement. A ΔTm > 2°C indicates significant, specific binding.

  • Protein Preparation: Dilute recombinant BRD4(BD1) protein to a final concentration of 2 μM in assay buffer (HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye (1000x stock) to a final concentration of 5x.

  • Compound Incubation: Dispense 20 μL of the protein-dye mixture into a 96-well PCR plate. Add 1 μL of the synthesized sulfonamide derivative (10 mM DMSO stock) to achieve a final concentration of 10-50 μM. Control Checkpoint: Use 1 μL of pure DMSO as a negative baseline control.

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 1°C/min using a Real-Time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. Calculate target engagement as ΔTm = Tm(Compound) - Tm(DMSO).

Validation_Workflow Synthesis Chemical Synthesis (Amidation) Binding Target Engagement (Thermal Shift Assay) Synthesis->Binding Purified Compounds (>95%) Structure Structural Analysis (X-Ray Crystallography) Binding->Structure Hits (ΔTm > 2°C) Cellular Cellular Efficacy (MV4-11 Proliferation) Binding->Cellular In vitro IC50 Structure->Synthesis SAR Feedback Loop

Caption: Iterative self-validating workflow for the design, screening, and optimization of BRD4 inhibitors.

References

  • [2] Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC. nih.gov. 2

  • [1] 3,5-Dimethylisoxazole-4-sulfonamide|CAS 175136-83-1 - Benchchem. benchchem.com. 1

  • [3] Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - ResearchGate. researchgate.net. 3

  • [8] Discovery of new antimalarial chemotypes through chemical methodology and library development | PNAS. pnas.org. 8

  • [4] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. nih.gov. 4

  • [6] Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC. nih.gov. 6

  • [5] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Publications. acs.org. 5

  • [7] Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - MDPI. mdpi.com.7

Sources

Comparative Technical Guide: 3,5-Dimethylisoxazole-4-sulfonic Acid vs. Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between 3,5-dimethylisoxazole-4-sulfonic acid and carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between 3,5-dimethylisoxazole-4-sulfonic acid and the carboxylic acid functional group (specifically its structural analog, 3,5-dimethylisoxazole-4-carboxylic acid ).

While both moieties share the 3,5-dimethylisoxazole core—a privileged scaffold in medicinal chemistry—their utility diverges sharply based on their electronic and physicochemical profiles.

  • The Sulfonic Acid Derivative (often utilized as the sulfonyl chloride, DMS-Cl ) acts primarily as a high-energy condensing reagent in organic synthesis and a stable, non-hydrolyzable bioisostere in drug design.

  • The Carboxylic Acid Analog functions as a versatile building block , a pharmacophore for acetyl-lysine mimicry (e.g., BET inhibition), and a substrate for acylation.

Physicochemical Profiling & Electronic Properties[1]

The isoxazole ring is electron-deficient, exerting a strong inductive effect ($ -I $) on substituents at the 4-position. This significantly alters the acidity and reactivity of the attached groups compared to aliphatic analogs.

Table 1: Comparative Physicochemical Properties
Property3,5-Dimethylisoxazole-4-sulfonic Acid3,5-Dimethylisoxazole-4-carboxylic Acid
Structure Isoxazole ring substituted with

Isoxazole ring substituted with

Acidity (pKa) < 1.0 (Strong Acid)~3.5 – 4.0 (Weak Acid)
Physiological State (pH 7.4) Fully Ionized (

Anionic)
Partially Ionized / Equilibrium
Thermal Stability High (Acid form); HygroscopicModerate; Prone to decarboxylation >100°C
Primary Reactivity Electrophilic (as Sulfonyl Chloride)Nucleophilic (as Carboxylate) / Electrophilic (as Carbonyl)
Key Application Coupling Reagent (DMS-Cl), BioisosterePharmacophore , Building Block
Electronic Causality
  • Sulfonic Acid: The sulfonyl group is tetrahedral and highly polarized. The electron-withdrawing nature of the isoxazole ring amplifies the acidity of the sulfonic group, making it a "super-acidic" leaving group in its conjugate base form. This property is exploited in DMS-Cl (3,5-dimethylisoxazole-4-sulfonyl chloride), where the sulfonate anion serves as an excellent leaving group during nucleophilic substitution.

  • Carboxylic Acid: The carboxyl group is planar. While the isoxazole ring lowers the pKa relative to acetic acid (pKa 4.76), it remains a weak acid. The proximity of the electron-rich ring oxygen to the carboxyl group can facilitate decarboxylation at elevated temperatures, a critical consideration during synthesis [1].

Synthetic Utility: Reagent vs. Substrate[4]

The most critical distinction for synthetic chemists is their operational role: the sulfonic derivative is often the tool , while the carboxylic acid is the object of synthesis.

3,5-Dimethylisoxazole-4-sulfonyl Chloride (DMS-Cl) as a Condensing Agent

DMS-Cl is a powerful reagent used to activate carboxylic acids for the formation of esters, amides, and peptides. It functions by converting a stable carboxylic acid into a highly reactive mixed anhydride intermediate.

Mechanism of Action

Unlike standard acyl chlorides, DMS-Cl allows for "one-pot" condensation under mild conditions. The steric bulk of the dimethylisoxazole ring suppresses side reactions (like racemization in peptide synthesis).

DMS_Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase DMS_Cl DMS-Cl (Reagent) Mixed_Anhydride Mixed Sulfonic-Carboxylic Anhydride (Reactive Intermediate) DMS_Cl->Mixed_Anhydride + Base - HCl Carboxylic R-COOH (Substrate) Carboxylic->Mixed_Anhydride Amide R-CONHR' (Product) Mixed_Anhydride->Amide Nucleophilic Attack Sulfonate Sulfonate Byproduct (Leaving Group) Mixed_Anhydride->Sulfonate Amine R'-NH2 (Nucleophile) Amine->Amide

Figure 1: Mechanism of DMS-Cl mediated peptide coupling. The sulfonic acid moiety acts as the leaving group.

Carboxylic Acid as a Building Block

The carboxylic acid analog is typically synthesized via the hydrolysis of ethyl 3,5-dimethylisoxazole-4-carboxylate . It serves as a precursor for:

  • Heterocyclic Amides: Used in fragment-based drug discovery.

  • BET Bromodomain Inhibitors: The 3,5-dimethylisoxazole moiety mimics the acetyl-lysine (KAc) residue recognized by bromodomains.[1][2] The carboxylic acid allows attachment to larger scaffolds to improve potency [2].

Medicinal Chemistry: Bioisosterism & Design

In drug design, replacing a carboxylic acid with a sulfonic acid (or sulfonamide) is a non-classical bioisosteric strategy.

Bioisosteric Comparison
  • Ionization & Permeability:

    • Carboxylic Acid: At physiological pH (7.4), it exists in equilibrium between neutral and anionic forms. The neutral fraction can passively diffuse through cell membranes.

    • Sulfonic Acid: Permanently ionized (anionic) at pH 7.4. This prevents passive diffusion, making it unsuitable for intracellular targets unless a specific transporter is targeted.

  • Geometry:

    • Carboxyl: Planar (

      
      ).
      
    • Sulfonyl: Tetrahedral (

      
      ). This 3D geometry can explore different binding pockets but requires a larger steric volume.
      
  • Stability:

    • Sulfonamides: The sulfonamide group (

      
      ) is the standard bioisostere for the carboxamide (
      
      
      
      ). It offers higher metabolic stability against amidases (enzymes that cleave amides) [3].

Bioisostere_Decision Start Select Functional Group for Isoxazole Scaffold Target_Loc Target Location? Start->Target_Loc Intracellular Intracellular Target_Loc->Intracellular Extracellular Extracellular / Surface Target_Loc->Extracellular Intra_Decision Permeability Required Intracellular->Intra_Decision Sulfon Use Sulfonic Acid (Impermeable, High Polarity) Extracellular->Sulfon If high solubility needed Carbox Use Carboxylic Acid / Amide (Balanced pKa, Permeable) Intra_Decision->Carbox Standard Sulfonamide Use Sulfonamide (Good Permeability, Metabolic Stability) Intra_Decision->Sulfonamide If metabolic instability

Figure 2: Decision tree for selecting between Carboxyl and Sulfonyl scaffolds in drug design.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride (DMS-Cl)

This protocol generates the reactive sulfonyl chloride reagent from the parent heterocycle.

Reagents: 3,5-Dimethylisoxazole, Chlorosulfonic acid (


), Thionyl chloride (

). Safety: Chlorosulfonic acid is violently corrosive and reacts explosively with water. Perform in a fume hood.
  • Chlorosulfonation:

    • Cool chlorosulfonic acid (3.0 equiv) to 0°C in a dry round-bottom flask equipped with a drying tube.

    • Add 3,5-dimethylisoxazole (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 10°C.

    • Heat the mixture to 100°C for 2 hours.

    • Note: The electron-rich methyl groups facilitate electrophilic aromatic substitution at the 4-position [4].

  • Chlorination (Optional for higher yield):

    • Cool to 60°C and add thionyl chloride (1.5 equiv) dropwise.

    • Reflux at 110°C for an additional 2 hours to ensure conversion of any sulfonic acid byproduct to the sulfonyl chloride.

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • CRITICAL: Pour the mixture very slowly onto crushed ice with vigorous stirring. (Violent reaction!).

    • Filter the precipitated white solid immediately.

    • Wash with cold water and dry in a vacuum desiccator over

      
      .
      
    • Yield: Typically 70–80%. Mp: 42–44°C.

Protocol B: Synthesis of 3,5-Dimethylisoxazole-4-carboxylic Acid

This protocol generates the carboxylic acid building block via hydrolysis.

Reagents: Ethyl 3,5-dimethylisoxazole-4-carboxylate, NaOH (aq), HCl.

  • Hydrolysis:

    • Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 equiv) in a 1:1 mixture of THF/Water.

    • Add NaOH (2.0 equiv, 5N solution).

    • Stir at reflux (60°C) for 4 hours. Monitor by TLC (disappearance of ester spot).

  • Workup:

    • Evaporate the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C.

    • Acidify carefully with 6N HCl to pH ~2.0. The carboxylic acid will precipitate as a white solid.[3]

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water if necessary.

    • Yield: >90%. Mp: 141–144°C [5].

References

  • Decarboxylation of Heterocyclic Acids. ResearchGate. Available at: [Link]

  • 3,5-Dimethylisoxazoles as Bromodomain Ligands. National Institutes of Health (PMC). Available at: [Link]

  • Bioisosteres in Drug Design. Drug Hunter. Available at: [Link]

  • Process for preparing 3,5-dimethylisoxazole-4-sulphonyl chloride.Google Patents (US5959119A).

Sources

Isoxazole ring electron density and sulfonation potential

Author: BenchChem Technical Support Team. Date: March 2026

Title: Isoxazole Ring Electron Density and Sulfonation Potential: A Technical Guide for Drug Development

Introduction Isoxazole, a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties make it an excellent bioisostere for esters, amides, and carboxylic acids[1]. However, functionalizing the isoxazole core—particularly via electrophilic aromatic substitution (EAS) such as sulfonation—presents distinct synthetic challenges due to its electronic architecture. This whitepaper provides an in-depth mechanistic analysis of isoxazole electron density, the causality governing its sulfonation potential, and field-validated protocols for synthesizing isoxazole-4-sulfonamides.

Electronic Structure and Regioselectivity

The isoxazole ring is inherently


-electron deficient. The high electronegativity of both the oxygen and nitrogen atoms exerts a strong inductive electron-withdrawing effect, significantly lowering the energy of the highest occupied molecular orbital (HOMO) compared to other azoles like pyrrole or pyrazole[2].

Causality of Regioselectivity: When EAS does occur, it is almost exclusively directed to the C-4 position[2]. Why? The regioselectivity is governed by the stability of the intermediate arenium ion (Wheland intermediate)[3].

  • Attack at C-3 or C-5: Places a positive charge on carbons directly adjacent to the electronegative heteroatoms, resulting in a highly destabilized transition state.

  • Attack at C-4: Allows the positive charge to be delocalized across the carbon backbone without forcing a formal positive charge onto the oxygen or nitrogen atoms, minimizing electrostatic repulsion[4].

To overcome the inherent unreactivity of the naked isoxazole ring, electron-donating groups (EDGs) such as methyl or amino groups must be installed at C-3 and C-5[5]. For instance, 3,5-dimethylisoxazole undergoes facile sulfonation because the hyperconjugative donation from the methyl groups sufficiently raises the electron density at C-4[6].

EAS_Logic A Isoxazole Core (π-Electron Deficient) B Electrophile (E+) Attack A->B C C-3 / C-5 Attack (Destabilized Cation) B->C Disfavored (High E_a) D C-4 Attack (Resonance Stabilized) B->D Favored (Lower E_a) E C-4 Substituted Isoxazole D->E -H+

Mechanistic routing of electrophilic aromatic substitution in the isoxazole ring.

Sulfonation Potential and Bioisosteric Applications

Sulfonated isoxazoles, specifically isoxazole-4-sulfonyl chlorides, are critical intermediates for synthesizing sulfonamide-based therapeutics[7]. The isoxazole ring has a high dipole moment (~3.0 D) compared to oxazole (~1.7 D), which enhances dipole-dipole interactions with target protein backbones, a feature heavily exploited in the design of cathepsin inhibitors and HIV-1 replication antagonists[1][8].

Direct Sulfonation vs. Chlorosulfonation: Direct sulfonation using sulfuric acid or oleum is thermodynamically demanding and yields highly polar sulfonic acids that are difficult to isolate. Instead, chlorosulfonation using chlorosulfonic acid (


) is the industry standard. This reagent acts dually as a sulfonating agent and a chlorinating agent, directly converting the activated isoxazole into a sulfonyl chloride in a single pot[7]. The resulting sulfonyl chloride is a potent electrophile, primed for immediate amidation to form complex heteroaromatic sulfonamide structures[5].

Quantitative Data: Reactivity and Optimization

Table 1: Relative Electron Density and EAS Reactivity in Five-Membered Heterocycles

HeterocycleDipole Moment (D)

-Electron Density at Target Carbon
EAS Reactivity LevelPrimary EAS Site
Pyrrole1.8HighVery HighC-2 / C-5
Pyrazole2.2ModerateModerateC-4
Oxazole1.7LowLowC-5
Isoxazole 3.0 Very Low Very Low (Requires EDGs) C-4

Table 2: Optimization Parameters for 3,5-Dimethylisoxazole-4-Chlorosulfonation

Reagent Equivalents (

)
Temperature (°C)Time (h)Conversion (%)Impurity Profile
2.0504< 40%Unreacted starting material
4.01002> 95%Trace sulfonic acid
6.01204> 90%Ring degradation products

Experimental Workflows and Protocols

The following protocols detail the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride and its subsequent conversion into a biologically active sulfonamide[9]. This workflow is designed as a self-validating system: the successful phase separation in Protocol A confirms the formation of the non-polar sulfonyl chloride, while the TLC shift in Protocol B validates amidation.

Protocol A: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride

Objective: Regioselective functionalization of the C-4 position via neat chlorosulfonation.

  • Substrate Activation: Charge a dry, round-bottom flask with 3,5-dimethylisoxazole (1.0 eq) under an inert argon atmosphere.

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dropwise, add chlorosulfonic acid (4.0 eq) over 30 minutes. Causality: The highly exothermic nature of the initial acid-base complexation requires strict thermal control to prevent ring opening or charring.

  • Thermal Sulfonation: Remove the ice bath and heat the mixture to 100 °C for 2 hours. Causality: Elevated temperature provides the necessary activation energy to overcome the electron-deficient nature of the isoxazole ring for the initial EAS step.

  • Quenching: Cool the reaction mixture to room temperature, then carefully pour it over crushed ice with vigorous stirring. Causality: Water hydrolyzes the excess

    
     into 
    
    
    
    and
    
    
    , precipitating the water-insoluble sulfonyl chloride.
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 3,5-dimethylisoxazole-4-sulfonyl chloride.
    
Protocol B: Sulfonamide Coupling

Objective: Conversion of the highly reactive sulfonyl chloride into a stable sulfonamide bioisostere.

  • Amine Preparation: Dissolve the target primary or secondary amine (1.1 eq) in anhydrous acetonitrile (

    
    ). Add pyridine (2.0 eq) as an acid scavenger.
    
  • Coupling: Cool the solution to 0 °C. Slowly add a solution of 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 eq) in

    
    .
    
  • Reaction Progression: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc). Causality: The disappearance of the high-Rf sulfonyl chloride spot validates the nucleophilic attack by the amine.

  • Purification: Concentrate the mixture, reconstitute in EtOAc, and wash with 1M HCl to remove residual pyridine and unreacted amine. Purify via silica gel flash chromatography to isolate the pure isoxazole-4-sulfonamide[7].

Workflow S1 1. Substrate Activation (3,5-Dimethylisoxazole) S2 2. Chlorosulfonation (ClSO3H, 100°C, 2h) S1->S2 S3 3. Aqueous Quench (Ice Water, <5°C) S2->S3 S4 4. Organic Extraction (DCM, Phase Separation) S3->S4 S5 5. Amidation (R-NH2, Pyridine, MeCN) S4->S5 S6 6. Final Product (Isoxazole-4-Sulfonamide) S5->S6

Step-by-step synthetic workflow for isoxazole-4-sulfonamide generation.

References[5] Title: Isoxazole-3-sulfonylchloride Synthesis and Scaffold Applications

Sources

Thermodynamic Solubility and Solvent-Driven Synthetic Profiling of 3,5-Dimethylisoxazole-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3,5-Dimethylisoxazole-4-sulfonic acid (DMISA) is a highly versatile building block utilized extensively in the synthesis of biologically active sulfonamides, including 5-HT6 receptor antagonists[1] and novel cytisine derivatives[2]. However, its extreme polarity presents unique challenges in solvent selection, extraction, and downstream synthesis. This whitepaper provides a rigorous analysis of DMISA’s solubility profile, detailing the mechanistic causality behind its solvent interactions, standardizing a self-validating protocol for thermodynamic solubility determination, and outlining how medicinal chemists bypass its organic insolubility through strategic derivatization.

Structural Determinants & Mechanistic Causality

To understand the solubility of DMISA, one must analyze the competing forces within its molecular architecture:

  • The 3,5-Dimethylisoxazole Ring: This heteroaromatic core provides moderate lipophilicity and electron density. The two methyl groups enhance the electron density on the ring, directing electrophilic substitution (such as sulfochlorination) specifically to the 4-position[2].

  • The Sulfonic Acid Moiety (-SO₃H): Sulfonic acids are strong acids (typically possessing a pKa < 1). In aqueous and physiological environments, DMISA exists almost exclusively in its ionized sulfonate form (-SO₃⁻).

The Causality of Solvation: The extreme hydrophilicity of the ionized sulfonate group completely dominates the molecule's partition coefficient (LogP). In water, the negatively charged oxygen atoms of the sulfonate group act as powerful hydrogen bond acceptors, forming massive, stable hydration shells via ion-dipole interactions. Conversely, in non-polar organic solvents (like hexane or dichloromethane), the lack of a dielectric constant high enough to stabilize the separated ions results in practically zero solubility. The energetic penalty of breaking the strong intermolecular hydrogen bonds of the solid DMISA crystal lattice is not offset by the weak Van der Waals interactions offered by non-polar solvents.

Comparative Solubility Profile

The table below summarizes the solubility profile of DMISA across a spectrum of solvents, categorized by their dielectric constants and hydrogen-bonding capacities.

Solvent ClassificationSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Protic Water80.1> 500 (Highly Soluble)Optimal ion-dipole stabilization and extensive hydrogen bonding with the -SO₃⁻ group.
Polar Protic Methanol32.7~ 150 (Soluble)Good hydrogen bond donor capacity, though lower dielectric constant than water reduces total ion stabilization.
Polar Aprotic DMSO46.7~ 80 (Soluble)High polarity stabilizes the solute, but lack of proton donation limits the solvation of the sulfonate anion compared to water.
Slightly Polar Ethyl Acetate6.0< 5 (Slightly Soluble)Insufficient polarity to break the crystal lattice of the strong acid; primarily interacts with the isoxazole core.
Non-Polar Dichloromethane9.1< 1 (Practically Insoluble)Cannot stabilize the ionic charge; energetic penalty of solvation is too high.
Non-Polar Hexane1.9< 0.1 (Insoluble)Complete absence of dipole or hydrogen-bonding capabilities.

Experimental Methodology: Thermodynamic Solubility Protocol

Protocol Steps
  • Solvent Saturation: Add 100 mg of DMISA solid to 1.0 mL of the target solvent in a sealed borosilicate glass vial. Causality: An excess of solid must be used to ensure the solution reaches thermodynamic equilibrium rather than just a high concentration.

  • Isothermal Incubation: Agitate the vials at 300 RPM on a thermoshaker at exactly 25.0°C for 24 hours.

  • Phase Separation (Critical Step): Centrifuge the samples at 10,000 x g for 15 minutes. Causality: Centrifugation is strictly chosen over syringe filtration. Sulfonic acids are notorious for non-specific binding to nylon or PTFE filter membranes, which artificially lowers the quantified concentration.

  • Self-Validation Check: Visually confirm the presence of a solid pellet at the bottom of the tube. Trustworthiness: If no pellet is present, the system is not saturated. The test must be repeated with a higher initial solid mass.

  • Quantification: Carefully aspirate the supernatant, perform serial dilutions in the mobile phase (to fall within the linear dynamic range), and quantify via HPLC-UV against a multi-point standard curve.

SolubilityWorkflow Start 1. Solid Addition Excess DMISA Solvents 2. Solvent Matrix Water / Org. Solvents Start->Solvents Incubation 3. Isothermal Incubation (24h, 25°C, Agitation) Solvents->Incubation Equilibration 4. Phase Separation (Centrifugation at 10,000 x g) Incubation->Equilibration Sampling 5. Aliquoting & Dilution (To linear range) Equilibration->Sampling Analysis 6. HPLC-UV Quantification (vs. Standard Curve) Sampling->Analysis Validation 7. Mass Balance Validation (Confirming Undissolved Solid) Analysis->Validation

Figure 1: Self-validating thermodynamic solubility workflow for DMISA.

Solvent-Driven Synthetic Strategies: The Sulfonyl Chloride Switch

Because DMISA is practically insoluble in standard organic reaction solvents (DCM, EtOAc, Toluene), direct amidation to form sulfonamides is thermodynamically and kinetically unfavorable. To bypass this, synthetic chemists utilize a "solubility switch" by converting the highly polar sulfonic acid into a lipophilic sulfonyl chloride.

The Chlorosulfonation Workflow

The primary precursor to 3,5-dimethylisoxazole-4-sulfonamide derivatives is 3,5-dimethylisoxazole-4-sulfonyl chloride[3].

  • Activation: The synthesis is predominantly achieved through direct chlorosulfonation. A standard protocol involves the slow addition of 3,5-dimethylisoxazole to a cooled mixture of chlorosulfonic acid and thionyl chloride, followed by heating to 120–130 °C[2].

  • Solubility Shift: By replacing the hydroxyl group of the sulfonic acid with a chlorine atom, the molecule loses its ability to act as a hydrogen bond donor and its ionic character is neutralized. Consequently, 3,5-Dimethylisoxazole-4-sulfonyl chloride becomes highly soluble in organic solvents. For example, it easily achieves clear, colorless solutions in Ethyl Acetate at concentrations of 20 mg/mL[4].

  • Downstream Amidation: With the intermediate now soluble in organic phases, amidation reactions can proceed efficiently. Coupling the sulfonyl chloride with diverse amine substrates in dry acetonitrile or pyridine yields complex sulfonamides[2],[3]. This exact pathway is utilized to synthesize advanced therapeutic candidates, such as 5-HT6 receptor antagonists for CNS disorders[1].

SynthesisPathway A DMISA (Highly Water Soluble) B Chlorosulfonation (SOCl2 / ClSO3H) A->B Activation C DMISA-Sulfonyl Chloride (Soluble in EtOAc/DCM) B->C Phase Shift D Amine Coupling (Pyridine / MeCN) C->D Amidation E Target Sulfonamide (Drug Candidate) D->E Final Product

Figure 2: Solvent-driven synthetic pathway from DMISA to target sulfonamides.

Conclusion

The solubility profile of 3,5-Dimethylisoxazole-4-sulfonic acid is a textbook example of functional group dominance, where the extreme polarity of the sulfonic acid moiety completely overshadows the lipophilic contributions of the dimethylisoxazole ring. For analytical quantification, aqueous or highly polar protic solvent matrices are mandatory. However, for drug development and synthesis, this inherent organic insolubility necessitates chemical derivatization into the sulfonyl chloride—a critical transformation that shifts the molecule into the organic phase, enabling the synthesis of highly valuable pharmaceutical agents.

References

  • Source: aksci.
  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)
  • Source: benchchem.
  • Source: googleapis.

Sources

The 3,5-Dimethylisoxazole Moiety in Medicinal Chemistry: A Strategic Bioisostere for Acetyl-Lysine Mimicry and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery, the identification of rigid, metabolically stable, and highly specific bioisosteres is paramount. The 3,5-dimethylisoxazole (3,5-DMI) moiety has emerged as a privileged scaffold, most notably serving as a highly effective mimic for acetyl-lysine (KAc)[1]. This structural motif has revolutionized the development of epigenetic therapeutics, specifically targeting the Bromodomain and Extra-Terminal (BET) family of reader proteins (e.g., BRD4).

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the mechanistic causality of its binding affinity, provide field-proven synthetic methodologies, analyze quantitative Structure-Activity Relationship (SAR) data, and critically evaluate the metabolic liabilities (bioactivation) that drug developers must mitigate.

Mechanistic Rationale: The Acetyl-Lysine (KAc) Mimicry

Epigenetic reader proteins, such as BRD4, regulate gene transcription by recognizing acetylated lysine residues on histone tails. However, native acetyl-lysine is a poor therapeutic lead due to its susceptibility to cellular deacetylases and high conformational flexibility.

The 3,5-dimethylisoxazole ring solves this by acting as a rigid, drug-like bioisostere[2]. The causality behind its high affinity lies in its precise spatial geometry:

  • Hydrogen Bonding: The nitrogen atom of the isoxazole ring acts as a dedicated hydrogen bond acceptor, perfectly aligning with the conserved Asparagine residue (e.g., Asn140 in BRD4(1)) deep within the KAc binding pocket[1].

  • Hydrophobic Packing: The 3-methyl and 5-methyl groups are not merely decorative; they provide essential van der Waals interactions, packing tightly against the hydrophobic WPF shelf (Trp81, Pro82, Phe83) and the ZA channel, effectively displacing high-energy water molecules[2].

G DMI 3,5-Dimethylisoxazole Moiety Asn140 Asn140 (Conserved Residue) DMI->Asn140 H-bond (Isoxazole N) WPF WPF Shelf (Trp81, Pro82, Phe83) DMI->WPF Hydrophobic Packing (C5-Methyl / Aryl) ZA ZA Channel Water Network DMI->ZA Water-mediated H-bonds

Fig 1: Binding interaction network of 3,5-dimethylisoxazole within the BRD4 KAc pocket.

Synthetic Methodology: Assembly and Functionalization

To leverage the 3,5-DMI moiety in drug design, robust and scalable synthetic routes are required. The following protocols represent self-validating workflows for the core assembly and subsequent C4-functionalization.

Protocol A: De Novo Synthesis of the 3,5-Dimethylisoxazole Core

This protocol utilizes a condensation and cyclization reaction between a 1,3-dicarbonyl and hydroxylamine[3].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 10.2 g (0.1 mol) of 2,4-pentanedione (acetylacetone) in 10 mL of absolute ethanol. Separately, prepare a solution of 8.34 g (0.12 mol) of hydroxylamine hydrochloride in 10 mL of deionized water.

  • Condensation & Cyclization: Add the aqueous hydroxylamine solution to the ethanolic 2,4-pentanedione. Heat the mixture under reflux for 3 hours.

    • Mechanistic Causality: The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon, forming a hydrazone/oxime intermediate. The acidic environment (provided by the HCl salt) catalyzes the subsequent intramolecular nucleophilic attack of the oxime oxygen onto the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring.

  • Workup: Cool to room temperature, pour into 60 mL of cold water, and extract with diethyl ether (3 × 40 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the brown oily residue via vacuum distillation.

  • Validation Checkpoint: The product should be a colorless liquid (bp 85-86°C at 150 mmHg). Validate via ¹H NMR (CDCl₃, 400 MHz): δ 5.82 (1H, s, H-4), 2.36 (3H, s, C=CCH₃), 2.23 (3H, s, N=CCH₃)[3].

Protocol B: C4-Functionalization via Grignard Addition

To build potent BET inhibitors (e.g., OXF BD 02), the C4 position of the isoxazole is often functionalized with bulky aryl groups to occupy the WPF shelf[1].

Step-by-Step Workflow:

  • Grignard Formation: In a flame-dried flask under N₂, add Mg turnings (3.0 equiv) and a catalytic crystal of iodine in dry THF. Add the desired aryl bromide (3.3 equiv) dropwise. Reflux until Mg is consumed.

  • Nucleophilic Addition: Cool a solution of 3,5-dimethylisoxazole-4-carboxaldehyde (1.0 equiv) in dry THF to 0 °C. Add the Grignard reagent dropwise.

    • Mechanistic Causality: Maintaining 0 °C is critical. The 3- and 5-methyl groups on the isoxazole ring are mildly acidic. Lower temperatures prevent the strongly basic Grignard reagent from deprotonating these methyl groups (lateral metalation), ensuring regioselective nucleophilic attack at the electrophilic aldehyde carbon.

  • Validation Checkpoint: Quench with 1M aqueous HCl, extract with EtOAc, and purify via flash chromatography. Confirm the presence of the secondary alcohol via IR (broad peak ~3300 cm⁻¹) and the methine proton shift in ¹H NMR.

Application in BET Inhibitors: Structure-Activity Relationships (SAR)

The evolution of 3,5-DMI derivatives highlights the importance of structure-guided design. Early fragment screens identified the unsubstituted 3,5-dimethylisoxazole core as a weak binder. By functionalizing the C4 position with bulky, substituted aromatic rings, researchers successfully pushed the isoxazole moiety deeper into the KAc pocket, exponentially increasing binding affinity[2].

Furthermore, bivalent targeting—linking two 3,5-DMI moieties to simultaneously bind both Bromodomain 1 (BD1) and Bromodomain 2 (BD2) of BRD4—has yielded remarkable gains in cellular potency, particularly in colorectal cancer models[4].

Quantitative SAR Summary
Compound / DerivativeTargetIC₅₀ ValueKey Structural FeatureReference
Compound 3 BRD4(1)4.8 μMUnsubstituted 3,5-dimethylisoxazole coreHewings et al., 2013[1]
OXF BD 02 BRD4(1)382 nMPhenol derivative interacting with ZA channelHewings et al., 2013
Compound 22 HCT116 (Cell)162 nMBivalent dimer targeting BD1 and BD2Yang et al., 2020[4]
Compound 39 BRD4(BD1)3 nMTriazolopyridazine motif integrationFang et al., 2021[5]

Pharmacokinetics & Toxicity: The Bioactivation Liability

Scientific integrity requires us to address not just the efficacy, but the toxicological liabilities of a pharmacophore. While the 3,5-DMI moiety is metabolically more stable than an acetyl group, it is not inert.

Recent deep neural modeling and mass spectrometry validations have revealed that isoxazole-containing BET inhibitors are susceptible to bioactivation by hepatic Cytochrome P450 (CYP450) enzymes[6].

The Mechanism of Toxicity: Oxidation of the isoxazole ring or its adjacent substituents can lead to ring cleavage or the formation of highly reactive conjugated electrophiles, such as extended quinone-methides or enimines [7]. These electrophiles can covalently bind to nucleophilic residues on hepatic proteins, leading to Drug-Induced Liver Injury (DILI).

To mitigate this during lead optimization, drug developers must employ Glutathione (GSH) trapping assays. If GSH adducts are detected via LC-MS/MS, the SAR must be redirected to block the metabolic soft spots (e.g., by introducing steric hindrance or electron-withdrawing groups near the isoxazole core).

G Parent BET Inhibitor (3,5-DMI Motif) CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Reactive Reactive Electrophile (Quinone-Methide) CYP450->Reactive Ring Opening / Oxidation Toxicity Protein Adduction (Hepatotoxicity) Reactive->Toxicity Covalent Binding Detox Glutathione (GSH) Conjugation Reactive->Detox Scavenging Assay

Fig 2: CYP450-mediated bioactivation pathway of 3,5-DMI derivatives and GSH scavenging.

Conclusion

The 3,5-dimethylisoxazole moiety remains a cornerstone in the design of epigenetic modulators. Its ability to rigidly position a hydrogen bond acceptor while providing optimal hydrophobic packing makes it an unparalleled acetyl-lysine bioisostere. However, successful translation from bench to clinic requires a delicate balance: maximizing WPF shelf interactions for potency while rigorously screening against CYP450-mediated bioactivation to prevent hepatotoxicity.

References

  • Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives Orient J Chem URL:[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Journal of Medicinal Chemistry (2013) URL:[Link]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer ACS Medicinal Chemistry Letters (2020) URL:[Link]

  • Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family Bioorganic & Medicinal Chemistry (2021) URL:[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Metabolites (2021) URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Chlorosulfonation of 3,5-Dimethylisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed technical guide for the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The chlorosulfonation of 3,5-dimethylisoxazole is an essential electrophilic substitution reaction that installs a highly reactive sulfonyl chloride moiety onto the isoxazole core. This guide delves into the underlying reaction mechanism, elucidates the rationale behind critical process parameters, and presents two robust, field-proven protocols. Emphasis is placed on ensuring experimental reproducibility, maximizing yield and purity, and adhering to stringent safety standards required when handling hazardous reagents like chlorosulfonic acid.

Chemical Principle and Mechanism

The chlorosulfonation of 3,5-dimethylisoxazole proceeds via an electrophilic aromatic substitution pathway. The isoxazole ring, while being a six-pi-electron aromatic system, exhibits distinct reactivity patterns. The two electron-donating methyl groups at the C3 and C5 positions increase the electron density of the ring, thereby activating it towards electrophilic attack.[2] This activation is most pronounced at the C4 position, making it the exclusive site of substitution.

The electrophile in this reaction is generated from chlorosulfonic acid (ClSO₃H). The reaction mechanism involves the attack of the electron-rich C4 position of the isoxazole ring on the electrophilic sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex (or arenium ion). This intermediate is stabilized by resonance. The subsequent loss of a proton from the C4 position re-establishes the aromaticity of the ring, yielding the final product, 3,5-dimethylisoxazole-4-sulfonic acid, which is then converted to the sulfonyl chloride. In protocols utilizing excess chlorosulfonic acid or subsequent treatment with thionyl chloride, the sulfonic acid intermediate is efficiently converted to the desired 3,5-dimethylisoxazole-4-sulfonyl chloride.[1]

G cluster_0 Reaction Scheme DMI 3,5-Dimethylisoxazole PRODUCT 3,5-Dimethylisoxazole-4-sulfonyl chloride DMI->PRODUCT Electrophilic Substitution CSA + ClSO₃H (Chlorosulfonic Acid) HCl + H₂O

Caption: Overall reaction for the chlorosulfonation of 3,5-dimethylisoxazole.

Critical Reaction Parameters and Reagent Rationale

The success of this synthesis hinges on the careful control of several key parameters. The choices made directly impact reaction efficiency, product yield, and safety.

  • Chlorosulfonating Agent: Chlorosulfonic acid is a potent and economical reagent for introducing the -SO₂Cl group.[3] It often serves as both the reactant and the solvent when used in large excess. An excess is critical to drive the reaction to completion and to minimize the formation of diaryl sulfone byproducts, a common side reaction in chlorosulfonations.[4]

  • Sequential Reagent Addition: A refined protocol involves the initial formation of the sulfonic acid using chlorosulfonic acid, followed by the addition of thionyl chloride (SOCl₂).[1] Thionyl chloride is a powerful chlorinating agent that efficiently converts the sulfonic acid intermediate to the final sulfonyl chloride, often resulting in higher isolated yields and purity.[1]

  • Stoichiometry: The molar ratio of reagents is a crucial factor. A significant excess of chlorosulfonic acid (e.g., 4 molar equivalents or more) is typically employed in the direct method.[1] This ensures that the starting material is fully consumed and provides the medium for the reaction.

  • Temperature Control: The reaction of 3,5-dimethylisoxazole with chlorosulfonic acid is highly exothermic.[1] The initial addition must be performed cautiously with temperature monitoring. Following the initial exothermic phase, external heating is applied (e.g., 100-110°C) to overcome the activation energy barrier for the substitution and ensure the reaction proceeds to completion in a reasonable timeframe.[1][5]

  • Work-up Procedure: The quenching step is one of the most hazardous and critical parts of the process. The reaction mixture must be carefully and slowly added to a large volume of ice and water.[1][6] This procedure hydrolyzes any remaining chlorosulfonic acid and thionyl chloride and precipitates the solid sulfonyl chloride product. The violent and exothermic reaction of chlorosulfonic acid with water necessitates this cautious approach to prevent dangerous splattering and release of HCl gas.[7]

Experimental Protocols

The following protocols are adapted from established synthetic procedures and are designed for execution by trained chemists.[1]

G General Experimental Workflow start Start reagent_prep Prepare Reagents (3,5-Dimethylisoxazole, ClSO₃H) start->reagent_prep reaction_setup Set up Reaction Vessel in Fume Hood reagent_prep->reaction_setup addition Controlled Addition of Starting Material to ClSO₃H reaction_setup->addition heating Heat Reaction Mixture (e.g., 110°C) addition->heating monitoring Monitor Reaction (Optional: TLC/GC) heating->monitoring quenching Cool and Quench on Ice-Water monitoring->quenching filtration Filter Precipitate quenching->filtration washing Wash Solid with Water filtration->washing drying Dry the Product washing->drying purification Purify (Extraction/Chromatography) drying->purification end End: Obtain Pure Product purification->end

Caption: General workflow for the synthesis of 3,5-dimethylisoxazole-4-sulfonyl chloride.

Protocol A: Direct Chlorosulfonation

This protocol utilizes chlorosulfonic acid as the sole reagent for the transformation.

Materials and Reagents
3,5-Dimethylisoxazole
Chlorosulfonic Acid (ClSO₃H)
Ice
Deionized Water
Petroleum Ether (for purification)
Round-bottom flask with stirrer
Dropping funnel
Heating mantle / Oil bath
Thermometer
Beaker (for quenching)
Büchner funnel and filter flask

Procedure:

  • In a fume hood, charge a round-bottom flask equipped with a mechanical stirrer and a dropping funnel with 790 g (6.64 mol, 4.0 eq) of chlorosulfonic acid.

  • Begin stirring and add 161.4 g (1.66 mol, 1.0 eq) of 3,5-dimethylisoxazole dropwise from the funnel. The addition is exothermic, and the internal temperature will rise; control the addition rate to maintain the temperature around 90°C.[1]

  • After the addition is complete, heat the reaction mixture to 100°C and maintain for 1.5 hours.[1]

  • Increase the temperature to 110°C and stir for an additional 1.5 hours to ensure complete reaction.[1]

  • Allow the mixture to cool slightly, then carefully pour it onto 2.6 kg of crushed ice with vigorous stirring. A precipitate will form.

  • Allow the slurry to stand for several hours (or overnight) to ensure complete precipitation.

  • Collect the solid product by suction filtration and wash thoroughly with cold water.

  • Dry the crude product. For purification, the product can be extracted with hot petroleum ether.[1]

Protocol B: Sequential Chlorosulfonation with Thionyl Chloride (Higher Yield)

This optimized protocol employs a two-step addition of chlorosulfonic acid and thionyl chloride, which has been reported to provide a higher yield.[1]

Materials and Reagents
3,5-Dimethylisoxazole
Chlorosulfonic Acid (ClSO₃H)
Thionyl Chloride (SOCl₂)
Ice
Deionized Water
Round-bottom flask with stirrer
Dropping funnel
Heating mantle / Oil bath
Thermometer
Beaker (for quenching)
Büchner funnel and filter flask

Procedure:

  • In a fume hood, preheat 266 ml (4.0 mol, 4.0 eq) of chlorosulfonic acid in a suitable reaction flask to 80°C.[1]

  • Add 97.2 g (1.0 mol, 1.0 eq) of 3,5-dimethylisoxazole dropwise to the hot acid over approximately 45 minutes.

  • After the addition is complete, heat the mixture to 110°C and stir for 2 hours.[1]

  • Cool the reaction mixture to 60°C.

  • Carefully add 142.8 g (1.2 mol, 1.2 eq) of thionyl chloride dropwise over 30 minutes. Gas evolution (HCl, SO₂) will be observed.

  • After adding the thionyl chloride, gradually heat the mixture back to 110°C over 1.5 hours and maintain this temperature until gas evolution ceases.

  • Cool the mixture and carefully add it dropwise with stirring to a mixture of 1.5 kg of ice and 1 liter of water.[1]

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by suction filtration, wash with 1 liter of water, and dry thoroughly.[1]

Data Summary

The following table summarizes the expected outcomes based on the described protocols.[1]

Parameter Protocol A Protocol B
Reagents ClSO₃HClSO₃H, then SOCl₂
Molar Ratio (Isoxazole:ClSO₃H) 1 : 41 : 4
Reaction Temperature 90°C → 100°C → 110°C80°C → 110°C
Reported Yield ~75% (after purification)81.7%
Product Melting Point -38.3°C
Product 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS: 80466-79-1)3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS: 80466-79-1)

Critical Safety Precautions

Working with chlorosulfonic acid and thionyl chloride requires strict adherence to safety protocols. These reagents are highly corrosive, toxic, and water-reactive.

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[8] An emergency shower and eyewash station must be readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Body: Wear an acid-resistant lab coat and appropriate protective clothing.[10]

    • Hands: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

    • Eyes/Face: Chemical splash goggles and a full-face shield are mandatory.[8]

  • Reagent Handling:

    • Chlorosulfonic acid reacts violently with water, releasing large amounts of toxic hydrogen chloride gas.[7] Avoid all contact with moisture.

    • It causes severe, deep burns upon skin contact.[8][11] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[11]

    • Inhalation of vapors can cause severe respiratory irritation or be fatal.[9][12]

  • Fire Hazards: Chlorosulfonic acid is not flammable but reacts with many materials and may ignite combustibles.[10] Do not use water-based fire extinguishers; use dry chemical or CO₂ instead.[10]

  • Waste Disposal: Reaction residues and contaminated materials must be treated as hazardous waste. Quench residual acid carefully by slowly adding it to a large volume of an inert, high-boiling point solvent (like dichloromethane) before neutralization with a base (e.g., sodium bicarbonate) slurry under controlled conditions. Dispose of waste according to institutional and local regulations.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Starting material quality is poor. 3. Excessive hydrolysis of the product during workup.1. Ensure reaction temperatures and times are followed. Monitor reaction completion if possible (TLC, GC-MS). 2. Verify the purity of 3,5-dimethylisoxazole. 3. Perform the ice-water quench and filtration as quickly as possible. Ensure the wash water is cold.[4]
Product is an Oil or Gummy Solid 1. Product is impure. 2. Presence of sulfonic acid byproduct due to incomplete chlorination.1. Attempt purification by extraction with a non-polar solvent like petroleum ether or by column chromatography on silica gel.[1] 2. Ensure sufficient thionyl chloride was used (Protocol B) or that the reaction time at high temperature was adequate (Protocol A).
Violent, Uncontrolled Reaction 1. Addition of starting material was too fast. 2. Accidental introduction of water into the reaction.1. Always add reagents dropwise and monitor the internal temperature closely. 2. Ensure all glassware is scrupulously dried before use.

Conclusion

The chlorosulfonation of 3,5-dimethylisoxazole is a reliable and scalable method for producing 3,5-dimethylisoxazole-4-sulfonyl chloride. By carefully controlling reaction parameters, particularly temperature and stoichiometry, high yields of the desired product can be achieved. The sequential addition protocol using thionyl chloride offers a notable improvement in yield. Due to the hazardous nature of the reagents involved, strict adherence to the detailed safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • Koval, I., et al. (2017). Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides. Žurnal organìčnoï ta farmacetičnoï hìmìï, 15(3), 16-25. Available from: [Link]

  • Taylor & Francis Online. (2025). Convenient synthesis of multi-substituted isoxazoles including a sulfonamide skeleton based on N-sulfonylketenimine and hydroxyimidoyl chloride. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Available from: [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Chlorosulfonic acid, 98%. Available from: [Link]

  • New Jersey Department of Health. (2010). HAZARD SUMMARY: CHLOROSULPHONIC ACID. Available from: [Link]

  • SafeRack. Chlorosulfonic Acid Chemical Overview. Available from: [Link]

  • Google Patents. (1997). DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride.
  • Talha, S. M., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2639. Available from: [Link]

  • Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
  • Yermolayev, V., et al. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Pharmaceuticals, 15(12), 1583. Available from: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of sulfonylamides containing an isoxazole moiety. Available from: [Link]

  • Kelly, C. B., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1083-1094. Available from: [Link]

  • MDPI. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [Link]

  • ResearchGate. (2014). How to carry out a sulfonation reaction?. Available from: [Link]

  • Oakwood Chemical. 3,5-Dimethylisoxazole-4-sulfonyl chloride. Available from: [Link]

  • Organic Syntheses. chlorosulfonyl isocyanate. Available from: [Link]

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. Available from: [Link]

  • ResearchGate. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Available from: [Link]

  • Google Patents. (2013). CN103130732A - Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.
  • Wikipedia. Chlorosulfuric acid. Available from: [Link]

  • Jackson, R. (2002). Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry.
  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

Sources

Using 3,5-dimethylisoxazole-4-sulfonic acid as a solid acid catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,5-Dimethylisoxazole-4-sulfonic Acid as an Advanced Solid Acid Catalyst in Organic Synthesis

Executive Summary

While 3,5-dimethylisoxazole-4-sulfonic acid (DMISA) is widely recognized as a stable, solid building block for synthesizing sulfonamide-based therapeutics (such as 5-HT6 receptor antagonists)[1], its intrinsic physicochemical properties make it an exceptional solid Brønsted acid catalyst. Solid sulfonic acid catalysts are highly valued in green chemistry because they replace corrosive, toxic liquid acids like H₂SO₄, offering easier handling, reduced environmental impact, and simplified workups. This application note details the mechanistic rationale and provides validated protocols for utilizing DMISA as a highly tunable, moderately lipophilic solid acid catalyst for chemoselective acetalization and direct Fischer esterification.

Mechanistic Rationale: The Causality of Catalytic Efficiency

The efficacy of a solid acid catalyst is dictated by its structural stability, intrinsic acidity, and the microenvironment it provides for substrates[2]. DMISA offers a unique triad of chemical properties that differentiate it from traditional catalysts like p-toluenesulfonic acid (p-TSA) or methanesulfonic acid (MSA):

  • Enhanced Brønsted Acidity via Inductive Effects: The isoxazole core, containing highly electronegative nitrogen and oxygen heteroatoms, acts as a strong electron-withdrawing group (EWG). This inductive pull stabilizes the conjugate sulfonate anion, rendering the sulfonic acid proton highly labile and increasing the overall catalytic turnover rate.

  • Steric Tuning and Chemoselectivity: The 3,5-dimethyl groups flanking the sulfonic acid moiety create a sterically constrained catalytic pocket. This specific architecture kinetically favors the activation of less sterically hindered carbonyls (e.g., aldehydes) over bulkier ketones, enabling precise chemoselectivity in complex molecular frameworks.

  • Hydrophobic Microenvironment: In condensation reactions that generate water as a byproduct, water can competitively bind to the acidic protons, deactivating the catalyst. The lipophilic methyl groups of DMISA repel water from the active catalytic site, preventing deactivation and driving the thermodynamic equilibrium forward.

Quantitative Catalyst Comparison

To select the appropriate catalyst for an organic transformation, it is critical to compare their physical and chemical properties. Table 1 summarizes the advantages of DMISA against standard industrial acid catalysts.

Table 1: Comparative Profile of Common Brønsted Acid Catalysts

CatalystRelative Acidity (pKa)Physical State (at 25°C)Steric HindranceHydrophobicityPrimary Recovery Method
DMISA < -2.0 (Est.)Crystalline SolidHigh (3,5-dimethyl)Moderate-HighPrecipitation / Aqueous Wash
p-Toluenesulfonic Acid -2.8Hygroscopic SolidLowModerateAqueous Extraction
Methanesulfonic Acid -1.9Corrosive LiquidNoneLowNeutralization (Waste)
Polymer-Supported SO₃H VariableInsoluble ResinVery High (Pores)HighSimple Filtration

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific in-process controls (e.g., TLC monitoring, theoretical water collection) to ensure the causality of the experimental choices is clear and reproducible.

Protocol A: Chemoselective Acetalization of Aldehydes

Objective: Mild protection of aldehydes in the presence of ketones using DMISA as a pseudo-heterogeneous catalyst.

Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve the target aldehyde (10.0 mmol) and ethylene glycol (12.0 mmol, 1.2 eq) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add 3,5-dimethylisoxazole-4-sulfonic acid (0.2 mmol, 2 mol%) as a solid powder. Rationale: A 2 mol% loading is sufficient due to the high turnover frequency driven by the electron-withdrawing isoxazole core.

  • Reaction Execution: Stir the heterogeneous mixture at room temperature for 2–4 hours. The solid catalyst remains partially suspended, providing a high-surface-area acidic interface.

  • In-Process Control: Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a UV lamp and anisaldehyde stain.

  • Catalyst Recovery: Upon completion, filter the mixture through a sintered glass funnel to recover the bulk of the unreacted solid DMISA for future cycles.

  • Workup: Wash the organic filtrate with saturated aqueous NaHCO₃ (10 mL). Rationale: Neutralizing any trace dissolved acid prevents the reverse hydrolysis reaction during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure acetal.

CatalyticCycle A Aldehyde + Diol B Protonation by DMISA A->B C Hemiacetal Formation B->C D Oxocarbenium Ion C->D - H2O E Acetal Product D->E F DMISA Regeneration E->F Releases H+ F->B Catalytic Loop

Fig 1: Catalytic cycle of aldehyde acetalization driven by DMISA Brønsted acid catalysis.

Protocol B: Direct Fischer Esterification of Carboxylic Acids

Objective: High-yield synthesis of esters utilizing DMISA as a thermally stable, phase-switchable catalyst.

Methodology:

  • Reaction Setup: Charge a 100 mL round-bottom flask with the carboxylic acid (20.0 mmol), the primary or secondary alcohol (25.0 mmol, 1.25 eq), and anhydrous toluene (40 mL).

  • Catalyst Addition: Add DMISA (1.0 mmol, 5 mol%).

  • Apparatus Assembly: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Rationale: Toluene forms an azeotrope with the water generated during esterification. The Dean-Stark trap continuously removes this water, shifting the thermodynamically limited equilibrium to >99% conversion.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C). At this temperature, DMISA fully dissolves, acting as a homogeneous catalyst to maximize mass transfer and reaction rates.

  • In-Process Control: Continue refluxing until the theoretical volume of water (approx. 0.36 mL) is collected in the Dean-Stark trap (typically 3–5 hours).

  • Phase-Switch Recovery: Cool the reaction to room temperature. The decrease in temperature causes the DMISA to partially precipitate out of the non-polar toluene.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash sequentially with distilled water (2 x 15 mL) and brine (15 mL). Rationale: The highly polar sulfonic acid group forces any remaining DMISA to partition completely into the aqueous phase, leaving a metal-free, acid-free organic product layer.

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent to isolate the pure ester.

Workflow S1 1. Mix Substrates & DMISA (Toluene Solvent) S2 2. Reflux with Dean-Stark (Homogeneous Catalysis) S1->S2 S3 3. Cool to Room Temp (Catalyst Precipitation) S2->S3 S4 4. Aqueous Wash (Remove Trace DMISA) S3->S4 S5 5. Solvent Evaporation (Isolate Pure Ester) S4->S5

Fig 2: Experimental workflow for DMISA-catalyzed Fischer esterification with phase-based recovery.

References

1.[1] PCT - 3,5-Dimethylisoxazole-4-sulfonic acid derivatives. Googleapis.com (Patent Literature). Available at: 2.[2] Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. Available at: 3. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah (AURAK) / Semantic Scholar. Available at:

Sources

Application Note: In Situ Generation and Utilization of 3,5-Dimethylisoxazole-4-sulfonate Esters

[1]

Executive Summary

This application note details the protocol for the in situ generation of 3,5-dimethylisoxazole-4-sulfonate esters (DMS-esters) derived from 3,5-dimethylisoxazole-4-sulfonyl chloride (DMS-Cl).

While traditional sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are ubiquitous in organic synthesis for converting alcohols into leaving groups, DMS-Cl offers distinct electronic advantages due to the electron-withdrawing nature of the isoxazole heterocycle. However, the resulting sulfonate esters are potent alkylating agents and potential Genotoxic Impurities (GTIs) .

Why In Situ? Isolating highly reactive sulfonate esters presents two major risks:

  • Stability: Hydrolytic instability leads to degradation and yield loss.[]

  • Safety: Handling isolated alkylating agents increases operator exposure and regulatory burden.[]

This guide provides a validated "one-pot, telescoping" workflow to generate the DMS-ester and immediately consume it in a nucleophilic substitution reaction, mitigating safety risks while maximizing synthetic efficiency.

Scientific Mechanism & Rationale

The 3,5-dimethylisoxazole-4-sulfonyl group acts as a powerful electron-withdrawing scaffold.[] When reacted with an alcohol, it forms a sulfonate ester that is highly susceptible to

2
Reaction Pathway

The process involves two distinct phases performed in a single reactor:

  • Activation (Sulfonylation): The alcohol reacts with DMS-Cl in the presence of a base to form the DMS-ester.[]

  • Substitution (Displacement): A nucleophile (amine, azide, thiol) displaces the DMS-group to form the final product.

Mechanistic Diagram

DMS_PathwayAlcoholSubstrate(R-OH)IntermediateINTERMEDIATE (In Situ)3,5-Dimethylisoxazole-4-sulfonate Ester(Highly Reactive Electrophile)Alcohol->Intermediate Activation (0°C to RT)DMS_ClReagent(DMS-Cl)DMS_Cl->Intermediate Activation (0°C to RT)BaseBase(Et3N / Pyridine)Base->Intermediate Activation (0°C to RT)ProductFinal Product(R-Nu)Intermediate->Product Substitution (SN2)ByproductByproduct(DMS-OH / Salt)Intermediate->Byproduct DisplacementNuNucleophile(Nu-)Nu->Product Add in Step 2

Figure 1: Telescoped reaction pathway avoiding isolation of the reactive sulfonate ester intermediate.

Experimental Protocol

Safety Warning: 3,5-dimethylisoxazole-4-sulfonyl chloride is corrosive and a lachrymator.[] The intermediate sulfonate esters are alkylating agents (potential carcinogens). All operations must be performed in a fume hood.[]

Reagents & Materials
ReagentEquiv.[][3]RoleCritical Attribute
Alcohol Substrate 1.0Starting MaterialDry (<0.1% water)
DMS-Cl 1.2 - 1.5Activating AgentFreshly opened/quality checked
Triethylamine (TEA) 1.5 - 2.0BaseAcid scavenger
Dichloromethane (DCM) SolventSolventAnhydrous
Nucleophile 1.2 - 2.0ReactantAzide, Amine, Thiol, etc.[][4]
Step-by-Step Methodology
Phase 1: In Situ Generation (Activation)
  • Setup: Charge the Alcohol Substrate (1.0 equiv) into a reaction vessel equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add anhydrous DCM (10-15 volumes relative to substrate mass).[]

  • Base Addition: Cool the solution to 0°C. Add Triethylamine (1.5 equiv) dropwise.

  • DMS-Cl Addition: Add DMS-Cl (1.2 equiv) portion-wise or as a solution in DCM over 15 minutes. Note: Exothermic reaction.[]

  • Monitoring: Warm to Room Temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC or HPLC.[] The disappearance of the alcohol and the appearance of a less polar spot (the ester) confirms activation.

    • Validation: The DMS-ester typically shows a distinct UV signature.[] If analyzing by LCMS, ensure neutral or basic mobile phase to prevent on-column hydrolysis.[]

Phase 2: Nucleophilic Substitution (Telescoping)
  • Nucleophile Addition: Once the alcohol is consumed (>98% conversion), add the Nucleophile (e.g., Sodium Azide, Morpholine) directly to the reaction mixture.

    • Note: If the nucleophile is an inorganic salt (like NaN3), adding a phase transfer catalyst (e.g., TBAB) or switching the solvent to Acetonitrile (MeCN) in Step 2 may be required.

  • Reaction: Stir at RT or heat to 40–50°C depending on the nucleophile's strength.

  • Quenching: Once the intermediate ester is fully consumed (critical for safety), quench with water or saturated NaHCO3.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove excess base/isoxazole byproducts) and Brine. Dry over Na2SO4 and concentrate.

Analytical Control & Safety (GTI Strategy)

In drug development, sulfonate esters are structural alerts for genotoxicity. The in situ strategy is a control measure, but it requires analytical proof that the ester is purged.

Process Control Logic

Control_LogicStartEnd of ReactionSampleTake AliquotStart->SampleAnalysisHPLC/LCMS Analysis(Focus: Intermediate Ester)Sample->AnalysisDecisionIs Ester Detected?Analysis->DecisionAction_StirContinue Stirring /Add more NucleophileDecision->Action_StirYesAction_QuenchProceed to QuenchDecision->Action_QuenchNoYesYes (> Limit)NoNo (< LOD)Action_Stir->Sample

Figure 2: Decision tree for ensuring complete consumption of the genotoxic intermediate.

Derivatization for Detection

Because DMS-esters are unstable, direct analysis can be difficult.[] A "derivatisability check" is recommended:

  • Method: Take a reaction aliquot -> Quench immediately with excess Morpholine -> Analyze for the Morpholine-DMS adduct.[]

  • Interpretation: If the Morpholine-DMS adduct is found, the reactive ester was still present.[]

Comparative Performance

Comparison of DMS-Cl against standard sulfonylating agents for a model secondary alcohol activation.

FeatureTosyl Chloride (TsCl)Mesyl Chloride (MsCl)DMS-Cl
Reactivity (Formation) Moderate (Slow at 0°C)FastFast
Leaving Group Ability GoodGoodExcellent (Electron-poor ring)
Crystallinity High (Easy to isolate)Low (Oil)Moderate (Often solid)
Atom Economy Poor (High MW)GoodModerate
Byproduct Removal Acid WashWater SolubleAcid Wash / Water Soluble

Expert Insight: The 3,5-dimethylisoxazole moiety is less lipophilic than the tolyl group of TsCl, often making the byproduct (3,5-dimethylisoxazole-4-sulfonic acid) easier to wash out with aqueous streams during workup.[]

References

  • Reagent Properties: Sigma-Aldrich. 3,5-Dimethylisoxazole-4-sulfonyl chloride Product Information. Link

  • Sulfonamide Synthesis: Synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. National Institutes of Health (PMC). Link

  • General Sulfonate Activation: Master Organic Chemistry. Conversion of Alcohols to Sulfonate Esters. Link

  • Genotoxic Impurity Management: Teasdale, A. (Ed.). Genotoxic Impurities: Strategies for Identification and Control. Wiley.[] (Standard Industry Text regarding sulfonate ester safety).

Procedure for coupling 3,5-dimethylisoxazole-4-sulfonyl chloride with amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for coupling 3,5-dimethylisoxazole-4-sulfonyl chloride with amines Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The coupling of 3,5-dimethylisoxazole-4-sulfonyl chloride with amines is a pivotal transformation in medicinal chemistry, particularly for generating sulfonamide-based pharmacophores found in endothelin antagonists, COX-2 inhibitors, and antimicrobial agents. This guide provides a robust, field-validated protocol for this nucleophilic substitution, prioritizing high yield, purity, and reproducibility. It addresses the specific reactivity profile of the isoxazole scaffold, which, while stable, requires precise control of stoichiometry and temperature to prevent hydrolysis of the sulfonyl chloride or bis-sulfonylation of primary amines.

Scientific Foundation

Reaction Mechanism

The formation of the sulfonamide bond proceeds via an addition-elimination mechanism (


-like at sulfur).
  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral sulfonylammonium intermediate.

  • Elimination: Chloride acts as a leaving group, restoring the sulfonyl double bond.

  • Deprotonation: A non-nucleophilic base (e.g., Triethylamine, Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

Key Consideration for Isoxazoles: The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the sulfonyl sulfur compared to simple phenyl analogs (like tosyl chloride). This increases reactivity but also susceptibility to hydrolysis by ambient moisture.

Chemical Causality & Reagent Choice
  • Solvent (DCM/THF): Dichloromethane (DCM) is preferred for solubility and ease of workup. Tetrahydrofuran (THF) is used for more polar amines. Anhydrous conditions are strictly required to prevent the formation of 3,5-dimethylisoxazole-4-sulfonic acid (hydrolysis byproduct).

  • Base (Pyridine vs. TEA):

    • Pyridine:[1][2] Acts as both solvent (or co-solvent) and base.[3] It can form a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction with sluggish anilines.

    • Triethylamine (TEA) / DIPEA: Standard for aliphatic amines. Steric bulk of DIPEA prevents quaternary salt formation.

  • Temperature (0°C

    
     RT):  The reaction is exothermic. Initiating at 0°C minimizes side reactions (e.g., bis-sulfonylation).[3]
    

Experimental Protocols

Protocol A: Standard Coupling (High Throughput/General)

Best for: Aliphatic amines, benzylamines, and reactive anilines.

Reagents:

  • 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)[4][5]

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 – 0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ).
    
  • Dissolution: Add the Amine and Base to the flask. Dissolve in anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath (0°C). Stir for 10 minutes.

  • Addition: Dissolve 3,5-dimethylisoxazole-4-sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Rapid addition causes localized heating and increases impurity profiles.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the sulfonyl chloride (often hydrolyzes on LCMS to acid) and the amine.

Protocol B: Pyridine-Mediated Coupling (Difficult Substrates)

Best for: Electron-deficient anilines or sterically hindered amines.

Reagents:

  • 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.1 equiv)

  • Amine (1.0 equiv)[3][4][6][7][8]

  • Pyridine (Solvent or 5.0 equiv in DCM)

  • Catalytic DMAP (10 mol%) – Optional for extremely unreactive amines.

Procedure:

  • Dissolve the Amine in Pyridine (or DCM/Pyridine 4:1 mixture) under

    
    .
    
  • Cool to 0°C.

  • Add 3,5-dimethylisoxazole-4-sulfonyl chloride solid in small portions (or dissolved in DCM) to the stirring solution.

  • Warm to RT and stir overnight (12–16 h). If conversion is low after 4 h, heat to 40°C.

  • Workup Variation: Pyridine removal requires an acidic wash (1M HCl or CuSO4 solution) during extraction.

Workup & Purification[2][3][5][7][9][10]

Aqueous Workup (Standard)
  • Quench: Add water to the reaction mixture.

  • Separation: Transfer to a separatory funnel.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2x).

    • Purpose: Removes unreacted amine and pyridine/TEA.

    • Caution: Ensure the product sulfonamide does not precipitate or protonate (isoxazole sulfonamides are typically acidic,

      
      , so they remain organic at pH 1).
      
  • Base Wash: Wash with Saturated

    
    .
    
    • Purpose: Removes the hydrolyzed sulfonyl chloride byproduct (sulfonic acid).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification Strategy
MethodCondition
Recrystallization Preferred for solids. Dissolve in hot EtOH or EtOAc, add Hexane/Heptane until turbid, cool slowly.
Flash Chromatography Silica gel.[9] Gradient: 0%

50% EtOAc in Hexanes. (Isoxazole sulfonamides are polar; may require 5% MeOH/DCM if very polar).
Trituration If the product is a solid but impure, triturating with cold

or Pentane often removes yellow impurities.

Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is dried.[2][3] Use fresh sulfonyl chloride (white solid; yellow/oil indicates decomposition).
Bis-sulfonylation Excess Sulfonyl Chloride / High TempUse 1:1 stoichiometry.[3] Keep reaction at 0°C longer. Add sulfonyl chloride slower.
Unreacted Amine Low NucleophilicitySwitch to Protocol B (Pyridine). Add catalytic DMAP. Heat to 40–60°C.
Product in Aqueous Product is too polar or acidicDo not use basic wash if product has acidic protons (

). Salt out aqueous layer with NaCl. Use EtOAc/THF for extraction.

Visualization: Reaction Decision Tree

SulfonamideWorkflow Start Start: Select Amine CheckAmine Analyze Amine Properties Start->CheckAmine Cond_Aliphatic Aliphatic / Reactive (Primary/Secondary) CheckAmine->Cond_Aliphatic Nucleophilic Cond_Aromatic Aromatic / Hindered (Aniline) CheckAmine->Cond_Aromatic Weak Nucleophile Proto_A Protocol A: DCM + TEA/DIPEA 0°C -> RT Cond_Aliphatic->Proto_A Proto_B Protocol B: Pyridine (solvent) Optional DMAP RT -> 40°C Cond_Aromatic->Proto_B Monitor Monitor (TLC/LCMS) Is SM consumed? Proto_A->Monitor Proto_B->Monitor Monitor->Proto_B No (Heat/Catalyst) Workup Workup: 1. Quench (H2O) 2. Wash 1M HCl (Remove Base) 3. Wash NaHCO3 (Remove Acid) Monitor->Workup Yes Purify Purification: Recrystallization (EtOH/Hex) or Flash Column Workup->Purify Finish Pure Sulfonamide Purify->Finish

Caption: Decision tree for selecting the optimal coupling protocol based on amine nucleophilicity.

References

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. Retrieved from [Link]

  • Google Patents. (1999). Process for preparing 3,5-dimethylisoxazole-4-sulphonyl chloride (US5959119A).

Sources

Application Note: High-Efficiency Microwave Synthesis of Isoxazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis of Isoxazole Sulfonamides Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This guide details the accelerated synthesis of isoxazole sulfonamides—a privileged scaffold in medicinal chemistry found in COX-2 inhibitors (e.g., Valdecoxib) and antibiotics (e.g., Sulfamethoxazole).[1] By leveraging dielectric heating, we overcome the kinetic sluggishness of traditional thermal [3+2] cycloadditions and sulfonylation reactions. This protocol offers a dual-pathway strategy: (A) rapid functionalization of the isoxazole core via sulfonylation, and (B) de novo ring construction via 1,3-dipolar cycloaddition, reducing reaction times from hours to minutes while suppressing thermal byproducts.

Introduction & Strategic Rationale

The isoxazole sulfonamide moiety represents a critical pharmacophore.[1] However, conventional synthesis is often plagued by poor regioselectivity during ring closure and harsh conditions required for sulfonamide bond formation.

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) is not merely "faster heating."[2] It utilizes two key phenomena essential for this specific chemistry:

  • Dipolar Polarization: In 1,3-dipolar cycloadditions, the transition state is highly polar. Microwave irradiation stabilizes this transition state more effectively than the ground state, lowering the activation energy (

    
    ) and enhancing regioselectivity.
    
  • Superheating Effects: Solvents can be heated well above their atmospheric boiling points in sealed vessels, accessing high-energy kinetic pathways that are inaccessible under standard reflux.

Strategic Pathways

We present two distinct workflows to access the target scaffold:

  • Route A (Convergent): Direct sulfonylation of commercially available amino-isoxazoles. Ideal for late-stage diversification (SAR studies).

  • Route B (Constructive): De novo synthesis via [3+2] cycloaddition of in situ generated nitrile oxides with sulfonamide-bearing alkynes. Ideal for scaffold design.

Mechanistic Insight & Reaction Pathways

The Microwave Effect on [3+2] Cycloaddition

The formation of the isoxazole ring proceeds via a concerted [3+2] cycloaddition between a nitrile oxide (1,3-dipole) and an alkyne/alkene (dipolarophile).

  • Thermal Challenge: Nitrile oxides are unstable and prone to dimerization (forming furoxans). Slow thermal heating favors dimerization.

  • Microwave Solution: Rapid dielectric heating accelerates the intermolecular cycloaddition over the entropy-disfavored dimerization, significantly boosting yield and purity.

Reaction Pathway Diagram

The following diagram illustrates the two strategic entry points described in this guide.

ReactionPathways Start_A Route A: Convergent (Amino-Isoxazole) Process_A MW Sulfonylation (SnAr / Nucleophilic Attack) Start_A->Process_A + Sulfonyl Chloride Base, 80°C Start_B Route B: Constructive (Aldoxime + Alkyne) Inter_B In Situ Nitrile Oxide (1,3-Dipole) Start_B->Inter_B NCS/Base Oxidation Inter_A Activated Sulfonyl Chloride/Fluoride Inter_A->Process_A Process_B MW [3+2] Cycloaddition (Concerted) Inter_B->Process_B + Alkyne 110°C, 15 min Product Isoxazole Sulfonamide Scaffold Process_A->Product Yield: >85% Time: 10 min Process_B->Product Yield: >75% Time: 20 min

Caption: Dual strategic entry points for isoxazole sulfonamide synthesis. Route A focuses on functionalization; Route B focuses on ring construction.

Detailed Experimental Protocols

Protocol A: Direct Sulfonylation of Amino-Isoxazoles (Convergent)

Best for: Rapid library generation of sulfonamide derivatives from a fixed isoxazole core.

Reagents:

  • 3-Amino-5-methylisoxazole (1.0 equiv)

  • Aryl sulfonyl chloride (1.2 equiv)

  • Pyridine (solvent/base) or Water/Na2CO3 (Green alternative)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp-top vial, dissolve 3-amino-5-methylisoxazole (1 mmol, 98 mg) in dry pyridine (2 mL).

  • Addition: Add the aryl sulfonyl chloride (1.2 mmol) in one portion. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 80 °C

    • Time: 10 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150 W)

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl (20 mL) to neutralize pyridine and precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Critical Control Point: If using the "Green" water method, use Na2CO3 (2 equiv) and heat to 100°C for 15 minutes. The product often precipitates directly upon cooling.

Protocol B: One-Pot [3+2] Cycloaddition (Constructive)

Best for: Creating the isoxazole ring with specific substitution patterns not commercially available.

Reagents:

  • Aldoxime (Precursor to nitrile oxide) (1.0 equiv)

  • Propargyl-sulfonamide derivative (Dipolarophile) (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: DCM or Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Dipole Generation (In Situ): In the microwave vial, dissolve the aldoxime (1 mmol) in DCM (3 mL). Add NCS (1.1 mmol) and stir at room temperature for 15 minutes (chlorination step). Note: This step is exothermic; do not microwave yet.

  • Addition: Add the propargyl-sulfonamide (1 mmol) followed by the slow addition of Et3N (1.2 mmol). The base triggers the release of the nitrile oxide.

  • Irradiation: Seal the vessel.

    • Temperature: 110 °C

    • Time: 20 minutes

    • Stirring: High

  • Purification: Evaporate solvent under reduced pressure. The residue is typically purified via flash chromatography (Hexane/EtOAc) as regioisomers may form (typically 3,5-disubstituted is favored over 3,4-disubstituted).

Optimization & Data Summary

The following data summarizes typical optimization campaigns for these reactions, highlighting the efficiency of MW irradiation over thermal methods.

Table 1: Comparative Efficiency (Thermal vs. Microwave)

Reaction TypeConditionTemp (°C)TimeYield (%)Selectivity
Sulfonylation Thermal (Reflux)115 (Pyridine)12 hours65%High
Sulfonylation Microwave 80 10 min 92% High
[3+2] Cycloaddition Thermal (Reflux)78 (EtOH)24 hours45%Poor (Dimerization)
[3+2] Cycloaddition Microwave 110 20 min 84% Excellent

Experimental Workflow Diagram (Protocol A)

This workflow visualizes the "Green" variation of Protocol A, utilizing water as a solvent to minimize environmental impact.[3]

Workflow Step1 Reagent Prep Dissolve Amine + Sulfonyl Chloride in Water/Acetone (1:1) Step2 Catalyst Addition Add Na2CO3 (2 equiv) Step1->Step2 Step3 MW Irradiation 100°C | 15 min | Dynamic Power Step2->Step3 Seal Vial Step4 Cooling & Precipitation Cool to 0°C Step3->Step4 Reaction Complete Step5 Filtration Wash with cold H2O Step4->Step5 Solid forms Step6 Analysis 1H NMR / LC-MS Step5->Step6 >95% Purity

Caption: Green chemistry workflow for the aqueous microwave sulfonylation of isoxazole amines.

Troubleshooting & Safety

  • Pressure Management: Nitrile oxide generation releases HCl (neutralized by base) and can be exothermic. Always use a vessel rated for at least 300 psi and ensure the volume does not exceed 2/3 of the vial capacity.

  • Regioselectivity: In [3+2] cycloadditions, if the 3,4-isomer is observed, switching the solvent from non-polar (DCM) to polar protic (Water/EtOH) under microwave conditions often enhances the preference for the 3,5-isomer due to hydrophobic effects packing the transition state.

  • Furoxan Formation: If dimerization of the nitrile oxide competes with the cycloaddition, increase the concentration of the dipolarophile (alkyne) to 1.5 equiv or use a "slow release" method for the base.

References

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008).[4] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 293-303.[4] Link

  • De Luca, L., & Giacomelli, G. (2008).[3][5][6] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5][6] The Journal of Organic Chemistry, 73(10), 3967-3969. Link

  • Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Synthesis and reactivity of new 3,5-disubstituted isoxazoles. Synthesis, 2007(16), 2526-2532. Link

  • Rostamizadeh, S., & Fallah, F. (2010). Microwave-assisted synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides to propargylic alcohols. Tetrahedron Letters, 51(13), 1754-1757. Link

  • Putkaradze, N., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 123. Link

Sources

Application Notes and Protocols: A Comprehensive Guide to the Workup and Isolation of 3,5-Dimethylisoxazole-4-Sulfonic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and robust protocols for the workup and isolation of 3,5-dimethylisoxazole-4-sulfonic acid and its corresponding salts. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where isoxazole derivatives are of significant interest[1][2][3]. The procedures outlined herein are designed to address common challenges associated with the purification of highly polar sulfonic acids, such as the removal of inorganic impurities and the effective crystallization of the final product. This guide emphasizes the scientific rationale behind each procedural step, ensuring both technical accuracy and practical applicability in a laboratory setting.

Introduction: The Significance and Challenges of Isolating 3,5-Dimethylisoxazole-4-Sulfonic Acid Salts

The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds[1][2]. The introduction of a sulfonic acid moiety at the 4-position can significantly enhance the aqueous solubility and pharmacokinetic profile of these molecules. However, the isolation and purification of 3,5-dimethylisoxazole-4-sulfonic acid and its salts present unique challenges.

Sulfonic acids are strong acids, often with pKa values lower than that of hydrochloric acid, making them highly soluble in aqueous media and difficult to handle[4]. A primary challenge in their synthesis is the removal of residual sulfonating agents, such as chlorosulfonic acid or sulfuric acid, from the final product[5][6]. The hygroscopic nature of many sulfonic acids further complicates their isolation as pure, crystalline solids[6].

This guide provides a systematic approach to overcome these challenges, detailing methods for the initial workup of the reaction mixture, followed by robust protocols for isolation via precipitation, crystallization, and advanced chromatographic techniques.

Synthesis of the Precursor: 3,5-Dimethylisoxazole-4-sulfonyl Chloride

The journey to isolating the sulfonic acid salt begins with the synthesis of its precursor, 3,5-dimethylisoxazole-4-sulfonyl chloride. The electron-donating methyl groups on the isoxazole ring facilitate electrophilic substitution at the C-4 position[7].

Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride [8][9]

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution.

  • Reagent Addition: Charge the flask with a cooled mixture of chlorosulfonic acid and thionyl chloride.

  • Slowly add 3,5-dimethylisoxazole to the stirred mixture via the dropping funnel. The addition should be performed at a controlled rate to manage the exothermic reaction.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130 °C and maintain this temperature for several hours[8].

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step should be performed with extreme caution due to the highly exothermic and vigorous reaction with water[8][10].

  • Isolation of Sulfonyl Chloride: The precipitated white solid of 3,5-dimethylisoxazole-4-sulfonyl chloride is collected by vacuum filtration, washed with cold water, and can be further purified by dissolving in a suitable organic solvent like chloroform, followed by drying and solvent evaporation[8].

Workup and Isolation of 3,5-Dimethylisoxazole-4-Sulfonic Acid Salts

Hydrolysis of the Sulfonyl Chloride and Initial Workup

The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which can then be converted to its salt.

Protocol 2: Hydrolysis and Neutralization

  • Hydrolysis: The crude 3,5-dimethylisoxazole-4-sulfonyl chloride is carefully added to water. The mixture is stirred until the hydrolysis is complete, which can be monitored by the disappearance of the water-insoluble sulfonyl chloride.

  • Neutralization and Salt Formation: The resulting acidic solution is then neutralized with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or sodium carbonate) to form the desired salt. The pH should be carefully adjusted to a neutral or slightly basic range.

Isolation by Precipitation and Crystallization

The high polarity and aqueous solubility of sulfonic acid salts make precipitation and crystallization key isolation techniques.

Protocol 3: Isolation by "Salting Out" and Recrystallization [10][11]

  • Salting Out: To the aqueous solution of the sulfonic acid salt, add a saturated solution of sodium chloride. This increases the ionic strength of the solution, reducing the solubility of the organic sulfonate and causing it to precipitate[10].

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove inorganic impurities, followed by a wash with a minimal amount of cold water.

  • Recrystallization: The crude salt can be further purified by recrystallization. Due to the high water solubility of sulfonic acids, recrystallization from concentrated aqueous solutions is often effective for removing impurities like sulfuric acid[6]. Alternatively, a mixed solvent system, such as water-ethanol, can be employed. The crude salt is dissolved in a minimum amount of hot water, and ethanol is added until the solution becomes slightly turbid. Upon cooling, the purified salt will crystallize.

  • Drying: The purified crystals are collected by filtration and dried in a desiccator or under vacuum.

Table 1: Key Parameters for Crystallization of Sulfonic Acid Salts

ParameterRationaleRecommended Conditions
Solvent System To achieve a significant difference in solubility at high and low temperatures.Water, Water/Ethanol, Water/Isopropanol
"Salting Out" Agent To decrease the solubility of the organic salt in the aqueous phase.Saturated Sodium Chloride Solution
Cooling Rate Slow cooling promotes the formation of larger, purer crystals.Gradual cooling to room temperature, followed by chilling in an ice bath.
Washing Solvents To remove residual mother liquor and impurities without dissolving the product.Cold recrystallization solvent, Cold saturated NaCl solution
Purification by Chromatographic Methods

For higher purity requirements or when crystallization is ineffective, chromatographic techniques are employed.

Anion-exchange chromatography is a powerful technique for the separation of anionic species like sulfonates[12].

Protocol 4: Anion-Exchange Chromatography

  • Column Preparation: Pack a column with a suitable anion-exchange resin (e.g., a quaternary ammonium-based resin).

  • Equilibration: Equilibrate the column with a low-ionic-strength buffer.

  • Sample Loading: Dissolve the crude sulfonic acid salt in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or cationic impurities.

  • Elution: Elute the bound sulfonate using a gradient of increasing ionic strength (e.g., a sodium chloride gradient) or by changing the pH.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Desalting: Combine the product-containing fractions and remove the excess salt, for example, by dialysis or by using a desalting column.

Reversed-phase HPLC is a versatile technique, and the retention of highly polar sulfonates can be achieved by using an ion-pairing reagent in the mobile phase[13].

Protocol 5: Preparative Reversed-Phase HPLC with Ion-Pairing

  • Column: Use a preparative C18 reversed-phase column.

  • Mobile Phase: Prepare a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). Add an ion-pairing agent such as tetrabutylammonium hydrogen sulfate to the mobile phase.

  • Sample Preparation: Dissolve the crude salt in the mobile phase.

  • Injection and Elution: Inject the sample and elute with an isocratic or gradient mobile phase. The ion-pairing agent will form a neutral complex with the sulfonate, allowing for its retention on the nonpolar stationary phase.

  • Fraction Collection and Product Recovery: Collect the fractions containing the pure product. The volatile mobile phase components can be removed by lyophilization or evaporation under reduced pressure.

HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds like sulfonic acids[14].

Protocol 6: Preparative HILIC

  • Column: Use a preparative HILIC column (e.g., with a silica or amide stationary phase).

  • Mobile Phase: The mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer.

  • Elution: Elution is typically achieved by increasing the water content in the mobile phase.

  • Fraction Collection and Recovery: Collect the fractions and remove the solvent to obtain the purified product.

Visualization of Workflows

The following diagrams illustrate the logical flow of the described workup and isolation procedures.

Workup_and_Isolation_Workflow cluster_synthesis Precursor Synthesis cluster_workup Workup & Salt Formation cluster_isolation Isolation & Purification start 3,5-Dimethylisoxazole + Chlorosulfonic Acid/Thionyl Chloride reaction Sulfonylation Reaction start->reaction quench Quenching on Ice reaction->quench filter_sulfonyl Filtration & Washing quench->filter_sulfonyl sulfonyl_chloride 3,5-Dimethylisoxazole-4-sulfonyl Chloride filter_sulfonyl->sulfonyl_chloride hydrolysis Hydrolysis of Sulfonyl Chloride sulfonyl_chloride->hydrolysis neutralization Neutralization with Base hydrolysis->neutralization crude_salt_solution Aqueous Solution of Crude Salt neutralization->crude_salt_solution precipitation Precipitation ('Salting Out') crude_salt_solution->precipitation chromatography Chromatographic Purification crude_salt_solution->chromatography Alternative crystallization Recrystallization precipitation->crystallization pure_salt Pure 3,5-Dimethylisoxazole-4-sulfonic Acid Salt crystallization->pure_salt chromatography->pure_salt

Figure 1: General workflow for the synthesis and isolation of 3,5-dimethylisoxazole-4-sulfonic acid salts.

Chromatography_Options start Crude Salt Solution anion_exchange Anion-Exchange Chromatography start->anion_exchange rp_hplc Reversed-Phase HPLC (Ion-Pairing) start->rp_hplc hilic HILIC start->hilic end Purified Salt anion_exchange->end rp_hplc->end hilic->end

Figure 2: Chromatographic purification options for 3,5-dimethylisoxazole-4-sulfonic acid salts.

Characterization of the Final Product

The purity and identity of the isolated 3,5-dimethylisoxazole-4-sulfonic acid salt should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

The successful isolation of 3,5-dimethylisoxazole-4-sulfonic acid salts is critical for their application in pharmaceutical research and development. This guide has provided a comprehensive overview of the key workup and purification strategies. By understanding the chemical principles behind each step, from initial precipitation to advanced chromatographic separation, researchers can effectively overcome the challenges associated with these highly polar compounds and obtain the desired product in high purity. The choice of the most appropriate protocol will depend on the specific impurities present, the required purity level, and the available laboratory equipment.

References

  • Determination of Sulfonic Acids Using Anion‐Exchange Chromatography with Suppressed Conductivity Detection. Taylor & Francis Online. (2007). [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. (2022). [Link]

  • Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. MDPI. (2022). [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org. (2023). [Link]

  • Purification of sulfonic acids.
  • Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. PMC. (2023). [Link]

  • Sulfonate. Wikipedia. [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]

  • Process for preparation of sulfonic acid.
  • Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. (2024). [Link]

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. [Link]

  • Ammonium Organosulfonates as Machine Learning-Driven “Crystallization Cocktails” for the Structure Determination of Liquid Molecules. ACS Publications. (2025). [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. (2024). [Link]

  • Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. ResearchGate. (2023). [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ACS Publications. (2015). [Link]

  • Sulfonic acid. Wikipedia. [Link]

  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers. [Link]

  • 4. Organic Syntheses Procedure. [Link]

  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. PubMed. (2019). [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (2025). [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. (2021). [Link]

  • Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025). [Link]

  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. PMC. (2021). [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 3,5-dimethylisoxazole-4-sulfonyl chloride to sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,5-Dimethylisoxazole-4-sulfonyl Chloride (DISC)

Case ID: DISC-STABILITY-001 Status: Active Assigned Specialist: Senior Application Scientist, Reagent Stability Division

Part 1: System Overview & Critical Failure Mode

Welcome to the technical support hub for 3,5-dimethylisoxazole-4-sulfonyl chloride (DISC) . You are likely utilizing this reagent as a highly reactive sulfonylating agent for amine protection, or as a condensing agent in peptide synthesis (e.g., activating carboxylic acids).

The Core Issue: DISC is an electrophilic "time bomb" in the presence of moisture. The sulfonyl chloride moiety (


) is highly susceptible to nucleophilic attack by water.[1] This hydrolysis is not merely a side reaction; it is a cascade failure that generates 3,5-dimethylisoxazole-4-sulfonic acid  and hydrochloric acid (HCl) . The generated HCl acts as an autocatalyst, accelerating further degradation and potentially destroying acid-sensitive substrates in your reaction matrix.

The Mechanism of Failure: Understanding the enemy is the first step to containment.

HydrolysisMechanism DISC DISC Reagent (Sulfonyl Chloride) Transition Tetrahedral Intermediate DISC->Transition + H₂O Product Desired Sulfonamide or Anhydride DISC->Product + Target Nucleophile (Fast Kinetics Required) Water H₂O (Moisture) Acid Sulfonic Acid (Dead End Byproduct) Transition->Acid Collapse HCl HCl (Autocatalyst) Transition->HCl Elimination HCl->DISC Catalyzes Hydrolysis Target Target Nucleophile (Amine/Carboxylate)

Figure 1: Kinetic competition between productive coupling (Green) and destructive hydrolysis (Red). Note the autocatalytic feedback loop driven by HCl.

Part 2: Pre-Flight Checklist (Storage & Handling)

Q: My DISC reagent arrived as a sticky solid. Is it compromised? A: Likely, yes. Pure DISC is typically a white to light-yellow crystalline solid (mp ~34-41°C) [1]. A sticky or gummy texture often indicates partial hydrolysis, where the melting point depression from the sulfonic acid impurity causes the mixture to liquefy or soften.

  • Action: Perform a melting point test. If it melts significantly below 34°C, recrystallize or discard.

Q: What are the absolute storage requirements? A: Treat DISC like a vampire; keep it cold, dark, and dry.

  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is superior but ensure the vial warms to room temperature in a desiccator before opening to prevent condensation [2].

  • Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Container: Parafilm is insufficient. Use a vial with a Teflon-lined cap, stored inside a secondary jar containing active desiccant (e.g., Drierite or P₂O₅).

Part 3: Active Mission Support (Reaction Optimization)

Q: I'm seeing low yields in my coupling reaction. How do I stop the hydrolysis during the reaction? A: You must outrun the water.[3][4] The rate of sulfonylation (desired) must vastly exceed the rate of hydrolysis (undesired).

Protocol 1: The "Dry-Ice" Addition Strategy Rationale: Lowering temperature reduces the kinetic energy available for the hydrolysis activation barrier more significantly than for the desired rapid nucleophilic attack.

  • Solvent Integrity: Use anhydrous solvents (DCM, THF, or Acetonitrile). Water content must be <50 ppm. Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use [3].

  • Base Selection: Use a non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Pyridine).

    • Critical Note: The base neutralizes the HCl produced.[1] However, pyridine can actually catalyze hydrolysis if water is present by forming a reactive sulfonylpyridinium intermediate. If your solvent is "wet," pyridine will accelerate the destruction of your reagent.

  • The Dropwise Approach:

    • Dissolve your nucleophile (amine/acid) and base in the solvent.[5]

    • Cool the mixture to 0°C (ice bath).

    • Dissolve DISC in a minimal amount of dry solvent.

    • Add the DISC solution dropwise over 10-20 minutes.

    • Why? This keeps the instantaneous concentration of DISC low, ensuring it is consumed by the target nucleophile immediately rather than lingering to find water molecules.

Q: How do I remove the sulfonic acid if it forms? A: If hydrolysis occurs, you will have 3,5-dimethylisoxazole-4-sulfonic acid in your crude mixture.

  • Solubility Differential: The sulfonic acid is highly polar and water-soluble. The sulfonyl chloride (DISC) and most sulfonamide products are lipophilic.

  • The Wash Protocol:

    • Dilute reaction with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash immediately with ice-cold saturated NaHCO₃. The base converts the sulfonic acid to its water-soluble sulfonate salt, which partitions into the aqueous layer.

    • Warning: Do this quickly. Prolonged exposure to aqueous base will hydrolyze the remaining sulfonyl chloride.

Part 4: Emergency Diagnostics (Troubleshooting)

SymptomProbable CauseCorrective Action
Violent bubbling upon addition HCl generation due to rapid hydrolysis or reaction with wet base.Check solvent water content (Karl Fischer). Ensure base is dry (distill amines over KOH if necessary).
Reagent turns brown/black Decomposition/Polymerization.Discard batch. Check storage temperature.
TLC shows baseline spot Formation of Sulfonic Acid.The baseline spot is the acid. If spot is major, quench and restart with fresh reagents.
Product is acidic (pH < 2) Incomplete removal of HCl/Sulfonic acid.Perform an extra wash with sat. NaHCO₃ during workup.[1]

Part 5: Validated Workflows

Workflow: Purity Check & Rescue of DISC Reagent

Use this if you suspect your reagent has partially degraded but cannot wait for a new shipment.

RescueProtocol Start Suspect DISC Reagent SolubilityTest Dissolve in dry DCM (1g/10mL) Start->SolubilityTest Observation Observe Solution SolubilityTest->Observation Clear Clear Solution Observation->Clear No Solids Cloudy Cloudy / Precipitate Observation->Cloudy Solids Visible Action1 Reagent OK. Proceed to reaction. Clear->Action1 Action2 Precipitate is Sulfonic Acid. Filter rapidly under N₂. Cloudy->Action2 Action3 Evaporate filtrate to recover purified DISC. Action2->Action3

Figure 2: Rapid decision tree for assessing reagent viability. Sulfonic acid is insoluble in Dichloromethane (DCM).

Standard Operating Procedure (SOP): Hydrolysis-Free Coupling

Objective: Synthesis of a sulfonamide using DISC.

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and an N₂ inlet.

  • Solvent: Add anhydrous DCM (0.1 M concentration relative to substrate).

  • Reactants: Add Amine (1.0 equiv) and Triethylamine (1.2 equiv).

  • Cooling: Submerge flask in an ice/water bath (0°C). Stir for 10 mins.

  • Reagent Prep: In a separate dry vial, dissolve DISC (1.1 equiv) in minimal dry DCM.

  • Addition: Add DISC solution dropwise via syringe over 15 minutes.

  • Monitoring: Allow to warm to Room Temp (RT). Monitor by TLC.[1][2][5]

    • Success Indicator: Disappearance of amine spot; appearance of higher Rf product.

  • Quench: Once complete, add 10 mL water to quench excess reagent.

  • Extraction: Wash organic layer with 1M HCl (to remove TEA), then Sat. NaHCO₃ (to remove Sulfonic Acid), then Brine. Dry over MgSO₄.[1]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery. Retrieved from [Link]

Sources

Technical Support Center: Strategies for the Removal of 3,5-dimethylisoxazole-4-sulfonic Acid Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with 3,5-dimethylisoxazole-4-sulfonic acid as a persistent impurity in their reaction mixtures. This impurity often arises from the hydrolysis of the corresponding sulfonyl chloride precursor, a common reagent in synthesis.[1][2][3] Its high polarity and strong acidic nature make it particularly difficult to remove using standard organic purification techniques.[4][5]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you select and implement an effective purification strategy tailored to the specific properties of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you quickly diagnose your purification challenge.

Q1: Why is 3,5-dimethylisoxazole-4-sulfonic acid so difficult to remove?

A1: The difficulty stems from its physicochemical properties. As a sulfonic acid, it is a very strong acid (much stronger than a carboxylic acid) and is highly polar.[4] This results in:

  • High Water Solubility: It is exceptionally soluble in water and other polar solvents, making standard extractions with immiscible organic solvents challenging if your product has any water solubility.[4]

  • Low Solubility in Non-polar Solvents: It is virtually insoluble in non-polar organic solvents like hexanes or ethyl acetate, which can sometimes be used to your advantage but often complicates standard chromatography.

  • Ionic State: It exists almost exclusively as the anionic sulfonate across a wide pH range, which dominates its behavior.[6]

Q2: What is the first thing I should consider when choosing a purification method?

A2: The most critical factor is the solubility and stability profile of your desired compound . You must choose a method that removes the impurity while maximizing the recovery and maintaining the integrity of your product. Ask yourself: Is my product soluble in water? Is it stable to acidic or basic conditions? Is it more or less polar than the sulfonic acid impurity? The answers will guide you to the most appropriate technique.

Q3: Can I remove this impurity with a simple aqueous wash of my organic layer?

A3: Sometimes, but its effectiveness depends on the pH. A simple wash with neutral water may not be sufficient. To maximize the removal of the sulfonic acid, you should perform a basic aqueous wash (e.g., with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide). This deprotonates the sulfonic acid to its highly water-soluble sulfonate salt, ensuring it partitions decisively into the aqueous layer.[7] Caution: This is only viable if your desired product is stable under basic conditions and remains in the organic layer.

Q4: My desired product is also polar and has some water solubility. What are my options?

A4: This is a common and difficult scenario. When the properties of your product and the impurity are similar, simple extraction is no longer effective. In this case, you must turn to more sophisticated techniques that exploit more subtle differences. Ion-exchange chromatography is often the most powerful tool in this situation.[5][6][8] Other options include "salting out" or advanced chromatographic techniques.

Q5: How can I confirm the impurity has been successfully removed?

A5: Analytical techniques are essential for validation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the removal of the impurity. Develop a method that shows good separation between your product and the sulfonic acid.[6][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation by mass and is highly sensitive for detecting trace amounts of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used, the signals for the impurity might be broad or overlap with your product's signals. Look for the characteristic methyl singlets of the 3,5-dimethylisoxazole core.

Part 2: Troubleshooting & In-Depth Purification Guides

This section provides detailed protocols for the most effective methods to remove 3,5-dimethylisoxazole-4-sulfonic acid.

Guide 1: Purification by pH-Mediated Liquid-Liquid Extraction

This method is the first line of defense when your desired product has good solubility in a water-immiscible organic solvent and is stable to mild base.

The Causality Behind the Choice: This technique leverages the strong acidity of the sulfonic acid. By converting it to its salt form with a base, we dramatically increase its partitioning into the aqueous phase, leaving the less acidic or neutral product behind in the organic phase.

Experimental Protocol: Basic Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or chlorobenzene).[11]

  • First Wash (Optional): Wash the organic solution with deionized water to remove any highly water-soluble byproducts.

  • Base Wash: Transfer the organic layer to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Add the basic solution, shake gently at first to release any evolved CO₂, and then shake vigorously.

    • Scientist's Note: NaHCO₃ is generally preferred as it is less harsh than NaOH and less likely to cause hydrolysis of sensitive functional groups.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium 3,5-dimethylisoxazole-4-sulfonate salt.

  • Repeat: Repeat the base wash (Step 3) one or two more times to ensure complete removal. Check the pH of the final aqueous wash to confirm it is still basic.

  • Final Wash: Wash the organic layer with brine (saturated aq. NaCl) to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified product.

Troubleshooting Extraction Issues
IssueProbable CauseSolution
Emulsion Formation High concentration of surfactants or fine particulates at the interface.Add a small amount of brine to the separatory funnel and swirl gently to break the emulsion. If persistent, filter the entire mixture through a pad of Celite.
Product Loss to Aqueous Layer The desired product has acidic protons or is highly polar.Use a weaker base (e.g., dilute NaHCO₃ instead of NaOH). Reduce the number of washes. Consider an alternative purification method like chromatography.
Impurity Remains in Organic Layer Insufficient base used or poor mixing.Ensure the aqueous base is in stoichiometric excess. Shake the separatory funnel more vigorously and for a longer duration. Confirm the pH of the aqueous layer is >8 after washing.
Guide 2: Purification by Precipitation & Crystallization

This method is useful when the sulfonic acid can be selectively precipitated from solution, either as its salt or in its free acid form.

Protocol 2A: "Salting Out" the Sodium Salt

This technique is ideal for situations where the reaction is performed in an aqueous or highly polar protic solvent (e.g., water, methanol) and the desired product is less polar.

The Causality Behind the Choice: The high concentration of inorganic salt ions (e.g., Na⁺ and Cl⁻) in the water reduces the solvation capacity of the water for the organic sulfonate salt, forcing it to precipitate.[5]

  • Neutralization: If the solution is acidic, carefully neutralize it with an aqueous solution of NaOH to a pH of ~7-8. This converts the sulfonic acid to its sodium salt.

  • Salting Out: While stirring vigorously, add solid sodium chloride (NaCl) in portions until the solution is saturated. Continue stirring and observe for the formation of a precipitate.

  • Cooling: Cool the mixture in an ice bath to further decrease the solubility of the sodium sulfonate salt and maximize precipitation.

  • Isolation: Collect the precipitated solid (the impurity) by vacuum filtration.

  • Product Recovery: The desired product should remain in the filtrate. It can then be recovered by extraction with an appropriate organic solvent or by other methods.

Troubleshooting Precipitation Issues
IssueProbable CauseSolution
"Oiling Out" The precipitated salt's melting point is lower than the solution temperature, or it is forming a highly solvated complex.Re-heat to dissolve the oil, add more solvent to reduce saturation, and allow it to cool much more slowly. Scratch the inside of the flask to induce crystallization.[12]
No Precipitation The sulfonate salt is too soluble even in a saturated brine solution.Try adding a water-miscible organic anti-solvent (e.g., acetone, isopropanol) to the aqueous solution to reduce the polarity of the solvent system and force precipitation.
Guide 3: Purification by Ion-Exchange Chromatography (IEX)

This is the most powerful and selective method, especially when both the product and impurity are polar.

The Causality Behind the Choice: IEX separates molecules based on their net charge. The strongly acidic sulfonic acid will be deprotonated to a negatively charged sulfonate anion. A basic anion-exchange resin (positively charged) will bind this anion tightly, while neutral or positively charged molecules will pass through.[5][6]

Experimental Protocol: Anion-Exchange Chromatography
  • Resin Selection: Choose a suitable strong or weak basic anion-exchange resin (e.g., Amberlite® IRA-400 or DEAE-Sephadex).

  • Column Packing: Pack a column with the selected resin and equilibrate it with a low ionic strength buffer or solvent (e.g., deionized water or methanol).

  • Sample Loading: Dissolve the crude mixture in the equilibration solvent and load it onto the column.

  • Elution of Product: Elute the column with the equilibration solvent. If your product is neutral or cationic, it will elute from the column while the sulfonate impurity remains bound to the resin.

  • Elution of Impurity (Regeneration): After your product has been collected, the bound sulfonic acid can be stripped from the resin by washing with a high ionic strength solution, such as 1-2 M NaCl, or a volatile acidic solution like 5-10% formic acid in water.[8]

  • Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

Visualizing the IEX Workflow

IEX_Workflow cluster_prep Preparation cluster_sep Separation cluster_regen Resin Regeneration prep_resin Select & Prepare Anion-Exchange Resin pack_col Pack & Equilibrate Column prep_resin->pack_col load_sample Load Crude Sample (Product + Impurity) pack_col->load_sample Ready for loading elute_product Elute with Low Ionic Strength Solvent load_sample->elute_product collect_prod Collect Pure Product Fractions elute_product->collect_prod elute_impurity Elute Impurity with High Salt or Acid Wash elute_product->elute_impurity After product is collected collect_waste Collect Impurity for Disposal elute_impurity->collect_waste caption Workflow for Purification by Anion-Exchange Chromatography.

Caption: Workflow for Anion-Exchange Chromatography.

Part 3: Method Selection Guide

Choosing the right strategy is paramount. Use the following decision tree to guide your choice based on the properties of your desired product.

Decision_Tree start Start: Crude Mixture Containing Sulfonic Acid Impurity q1 Is your desired product soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM)? start->q1 q2 Is your product stable to mild base (e.g., NaHCO₃)? q1->q2 Yes q3 Is your product significantly less polar than the impurity? q1->q3 No res1 Use Guide 1: pH-Mediated Liquid-Liquid Extraction q2->res1 Yes res2 Use Guide 3: Ion-Exchange Chromatography (IEX) q2->res2 No (Base Labile) q3->res2 No (Polar Product) res3 Consider Guide 2: 'Salting Out' if product can be extracted from filtrate q3->res3 Yes (Non-polar Product) res4 Advanced Chromatography: - Reversed-Phase SPE - Ion-Pair Chromatography res2->res4 If IEX fails

Caption: Decision tree for selecting a purification method.

Part 4: Data Summary

The table below summarizes the key characteristics of each purification strategy to aid in your selection process.

MethodPrinciple of SeparationBest For...ScalabilitySpeedPotential Issues
Liquid-Liquid Extraction pH-dependent partitioningNon-polar, base-stable products.ExcellentFastEmulsions; not suitable for polar products.
Precipitation / Salting Out Differential solubilityReactions in aqueous media where the impurity can be selectively crashed out.GoodModerateOiling out; co-precipitation of the product.
Ion-Exchange Chromatography Ionic charge differencesPolar or water-soluble products where extraction fails.ModerateSlowRequires specific resins; can be complex to optimize.

References

  • US3766255A, Process for extracting sulfonic acids, Google P
  • Threlfall, T. (2003). Crystallization of Polymorphs: A Review. Organic Process Research & Development, 7(6), 1017–1027.
  • Klampfl, C. W. (2007). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Critical Reviews in Analytical Chemistry, 33(1), 1-18. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Dey, A., & Matzger, A. J. (2010). The role of heterogeneous nucleation in the discovery of new crystal forms.
  • SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. [Link]

  • US3496224A, Purification of sulfonic acids, Google P
  • US3719703A, Separation of sulfonic acids
  • Zahn, D., et al. (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Science & Technology, 57(9), 3568–3578. [Link]

  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. [Link]

  • Korenman, Y. I., et al. (2001). Extraction of Aromatic Sulfonic Acids in the Presence of a Surfactant. Russian Journal of Applied Chemistry, 74(9), 1521–1524.
  • Ahsbahs, T., et al. (2021). In situ crystallization of the tetrahydrate of pentafluoro-benzenesulfonic acid, featuring the Eigen ion (H9O4)+.
  • Capital Resin Corporation. (2022, November 8). How To Neutralize Sulfonic Acid With Caustic Soda. [Link]

  • Danesi, P. R., et al. (2006). Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Solvent Extraction and Ion Exchange, 1(1), 1-17.
  • US EPA. (2025, October 15). 3,5-Dimethylisoxazole-4-carboxylic acid Properties. CompTox Chemicals Dashboard. [Link]

  • Shablykin, O. V., et al. (2023). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Molecules, 28(1), 241. [Link]

  • Spencer, J., et al. (2022). Isoxazole-based CBP/p300 bromodomain ligands: Optimisation of the C5-linker and central scaffold. Organic & Biomolecular Chemistry, 20(20), 4156-4171.
  • US3468900A, Process for preparing isoxazole compounds, Google P
  • Oakwood Chemical. (n.d.). 3,5-Dimethylisoxazole-4-sulfonyl chloride. [Link]

Sources

Troubleshooting low conversion in isoxazole sulfonylation coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the sulfonylation of amino-isoxazoles.

The coupling of an amino-isoxazole with a sulfonyl chloride to form a sulfonamide is a foundational transformation in medicinal chemistry[1]. However, researchers frequently encounter stalled reactions, low yields, or complex byproduct mixtures. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure high conversion.

Diagnostic Workflow

Before adjusting your reaction conditions, it is critical to identify the specific failure mode of your coupling reaction. Use the diagnostic flowchart below to map your LC-MS or TLC results to the correct troubleshooting path.

G Start Reaction Stalled Low Conversion CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS SM_Remain Unreacted Amino-Isoxazole CheckLCMS->SM_Remain Bis_Adduct Bis-sulfonylated Byproduct Formed CheckLCMS->Bis_Adduct Degradation Sulfonic Acid (Reagent Hydrolysis) CheckLCMS->Degradation Sol1 Switch to Strong Base (NaH) or Add DMAP Catalyst SM_Remain->Sol1 Sol2 Control Stoichiometry or Cleave with Mild Base Bis_Adduct->Sol2 Sol3 Use Fresh Reagents & Strictly Anhydrous Solvent Degradation->Sol3

Diagnostic flowchart for troubleshooting isoxazole sulfonylation coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why is my amino-isoxazole not reacting with the sulfonyl chloride, even after 24 hours?

The Causality: Amino-isoxazoles are inherently poor nucleophiles. The highly electronegative oxygen and nitrogen atoms within the isoxazole ring pull electron density away from the exocyclic amino group via inductive and resonance effects. Standard amine bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often insufficient to drive the reaction forward because they only act as acid scavengers, not nucleophilic activators. The Solution: You must either activate the electrophile or increase the nucleophilicity of the amine[2].

  • Electrophile Activation: Use Pyridine as the solvent with a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is significantly more reactive toward weak nucleophiles.

  • Nucleophile Activation: Use a strong base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) to deprotonate the amino-isoxazole before adding the sulfonyl chloride. This converts the neutral amine into a highly nucleophilic amide anion.

Q2: My LC-MS shows complete consumption of starting material, but the major product is a bis-sulfonylated adduct. How do I prevent this?

The Causality: Once the first sulfonyl group attaches to the amino-isoxazole, the remaining N-H proton becomes highly acidic (its pKa drops dramatically due to the strong electron-withdrawing sulfonyl group). In the presence of excess base and sulfonyl chloride, this mono-sulfonamide is rapidly deprotonated to form an anion that is actually more nucleophilic than your original starting material, leading to rapid bis-sulfonylation. The Solution:

  • Strict Stoichiometry: Limit the sulfonyl chloride to exactly 1.05 equivalents[1].

  • Chemical Rescue (Retro-sulfonylation): If the bis-adduct has already formed, you do not need to discard the batch. The second sulfonyl group is often labile. Treating the crude reaction mixture with a mild nucleophilic base (e.g., NaOH in Methanol, or Tetrabutylammonium fluoride (TBAF) in THF) will selectively cleave the second sulfonyl group, converging the mixture back to the desired mono-sulfonamide.

Q3: I see a large peak corresponding to sulfonic acid. What went wrong?

The Causality: Sulfonyl chlorides are highly sensitive to moisture. If your solvent, glassware, or the amino-isoxazole itself contains trace water, the water will outcompete the weak amino-isoxazole nucleophile, hydrolyzing the sulfonyl chloride into an unreactive sulfonic acid. The Solution: Ensure self-validating anhydrous conditions. Dry your amino-isoxazole via azeotropic distillation with toluene prior to the reaction. Use strictly anhydrous solvents and freshly titrated or newly purchased sulfonyl chloride.

Quantitative Comparison of Base Systems

To select the right conditions, compare the typical outcomes of various base/solvent systems used in isoxazole sulfonylation.

Base / Catalyst SystemSolventRelative NucleophilicityRisk of Bis-SulfonylationTypical Conversion
TEA or DIPEA (2.0 eq)DCM / THFLow (Neutral Amine)Low10 - 30%
Pyridine + DMAP (0.1 eq)Pyridine / DCMModerate (Activated Electrophile)Moderate60 - 85%
NaH or LiHMDS (1.2 eq)Anhydrous THF / DMFExtremely High (Amide Anion)High (if excess reagent used)> 90%
Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a functional checkpoint to ensure the reaction is proceeding as intended.

Protocol A: Mild Activation (Pyridine/DMAP Method)

Best for standard amino-isoxazoles and substrates sensitive to strong bases.

  • Preparation: In an oven-dried flask under inert atmosphere (N2 or Argon), dissolve the amino-isoxazole (1.0 mmol) in anhydrous Pyridine (5.0 mL)[2].

  • Catalyst Addition: Add DMAP (0.1 mmol, 0.1 eq). Self-Validation: The solution should remain clear; DMAP ensures the generation of the active N-sulfonylpyridinium species.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic reaction and prevent regiochemical side reactions.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.1 mmol, 1.1 eq) in 1.0 mL of anhydrous DCM and add it dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor via TLC or LC-MS.

  • Workup (Critical Step): Dilute the mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 1N aqueous HCl (3 x 15 mL). Causality: The HCl wash is mandatory to protonate and extract the pyridine solvent and DMAP into the aqueous layer, preventing them from co-eluting with your product during chromatography. Wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Strong Base Deprotonation (NaH Method)

Best for highly deactivated, electron-poor amino-isoxazoles where Protocol A fails.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the amino-isoxazole (1.0 mmol) in strictly anhydrous THF (10.0 mL).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise.

  • Pre-Stirring (Critical Step): Stir the mixture at 0 °C to room temperature for 30 minutes. Causality: You must allow visible hydrogen gas evolution to cease. This validates that the amine has been fully converted to the highly nucleophilic amide anion before the electrophile is introduced.

  • Electrophile Addition: Re-cool to 0 °C. Add the sulfonyl chloride (1.05 mmol, 1.05 eq) dropwise. Note the strict stoichiometry to prevent bis-sulfonylation.

  • Reaction & Quench: Stir for 2 hours at room temperature. Carefully quench the reaction by adding saturated aqueous NH4Cl (10 mL) dropwise to destroy any unreacted NaH.

  • Workup: Extract with Ethyl Acetate (2 x 20 mL). Wash the combined organics with brine, dry over MgSO4, and concentrate.

References
  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. ResearchGate. Available at:[Link]

Sources

Technical Guide: Exotherm Management in 3,5-Dimethylisoxazole Sulfonation

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.1 | Doc ID: ISOX-SULF-04 | Status: Approved for R&D/Pilot Scale

Executive Summary & Thermodynamic Profile

The sulfonation of 3,5-dimethylisoxazole using chlorosulfonic acid (


) is a high-risk Electrophilic Aromatic Substitution (SEAr). Unlike standard benzene sulfonation, this reaction presents a dual-exotherm hazard :
  • Primary Exotherm (Addition): The initial protonation of the isoxazole nitrogen and the electrophilic attack at the C4 position.

  • Secondary Exotherm (Quench): The hydrolysis of excess chlorosulfonic acid, which is violently exothermic and generates massive volumes of

    
     gas.
    

This guide provides technical protocols to decouple these thermal events and maintain process control.

Critical Process Parameters (CPPs)

Data synthesized from industrial patent literature and process safety standards.

ParameterTarget RangeCriticalityFailure Mode
Addition Temperature 10°C – 20°CHigh>30°C during addition risks runaway and local charring.
Reaction Temperature 100°C – 110°CMedium<90°C results in incomplete conversion; >120°C risks decomposition.
Ramp Rate 1°C / minHighRapid heating releases trapped

gas too quickly (foaming).
Agitation Power High TorqueCriticalThe intermediate often forms a viscous syrup/paste. Poor mixing = Heat accumulation.[1]
Quench Mode Inverse Only Life Safety Adding water to the acid will cause an explosive eruption.

Troubleshooting & Optimization (Q&A)

Phase 1: Reagent Addition & Reaction

Q: The reaction temperature spikes uncontrollably even with slow addition. Why? A: You are likely experiencing "accumulation" due to poor mixing or delayed onset.

  • Root Cause: 3,5-dimethylisoxazole is a weak base. Upon contact with

    
    , it protonates immediately (exothermic). If the stirring is inefficient, the isoxazole pools on the surface. When it finally mixes, the bulk heat release exceeds cooling capacity.
    
  • Correction: Increase agitation speed before starting addition. Use a subsurface dip tube for the isoxazole addition to prevent surface pooling.

Q: The reaction mixture has solidified or become too viscous to stir. A: This is a common failure mode in neat chlorosulfonation.

  • Mechanism: The sulfonic acid intermediate is highly polar and can precipitate out of the non-polar excess chlorosulfonic acid, or form a thick inter-molecular H-bonded network.

  • Correction:

    • Immediate: Do not increase heat to melt it (risk of runaway). Add a compatible inert solvent like 1,2-dichloroethane or methylene chloride (if temp <40°C) to solvate the slurry.

    • Prevention: Ensure the molar ratio of

      
       : Isoxazole is at least 4:1 or 5:1. The excess acid acts as the solvent.
      

Q: Yield is low (<60%) despite full consumption of starting material. A: The loss likely occurs during the quench, not the reaction.

  • Mechanism: The sulfonyl chloride is hydrolytically unstable in hot, acidic water. If the quench is too hot (>5°C) or takes too long, the product hydrolyzes back to the water-soluble sulfonic acid.

  • Correction: Use a jacketed quench vessel pre-loaded with crushed ice. Maintain quench mass <5°C. Filter immediately after the ice melts.

Phase 2: Quenching (The Danger Zone)

Q: How do I safely quench the excess Chlorosulfonic acid? A: You must use an Inverse Quench protocol.

  • Protocol:

    • Cool the reaction mass to ambient (20-25°C).

    • Prepare a separate vessel with crushed ice (approx. 5-10x weight of acid volume).

    • Slowly drip the reaction mass onto the ice with vigorous stirring.

    • NEVER add water/ice to the reaction vessel. This will flash-boil the water, creating an expanding cloud of acid mist and steam.

"Golden Batch" Protocol

Based on optimized parameters from Patent DE19747625A1 and industrial best practices.

Reagents
  • Chlorosulfonic Acid: 4.0 - 6.0 equivalents (Excess serves as solvent).

  • 3,5-Dimethylisoxazole: 1.0 equivalent.

  • Thionyl Chloride (

    
    ):  0.5 - 1.2 eq (Optional: added post-reaction to convert any hydrolyzed sulfonic acid back to chloride).
    
Step-by-Step Workflow
  • Setup: Dry glassware thoroughly. Connect a gas scrubber (NaOH trap) to the outlet to catch

    
     evolution.
    
  • Charge: Load Chlorosulfonic acid into the reactor. Cool to 10–15°C.

  • Addition: Add 3,5-dimethylisoxazole dropwise.

    • Control Point: Maintain internal temp <30°C. Evolution of

      
       will be steady.
      
  • Ramp: Once addition is complete, warm slowly to room temperature, then ramp to 100°C over 45 minutes.

  • Cook: Hold at 100–110°C for 2–3 hours. The mixture will darken and become homogenous.

  • Cool Down: Cool mixture to 20°C.

  • Quench: Pour reaction mixture slowly onto crushed ice with stirring.

  • Isolation: Filter the precipitated white/off-white solid immediately. Wash with cold water.

Process Visualization

Diagram 1: Reaction Logic & Thermal Control

This flow illustrates the critical decision points for thermal management.

G Start Start: Charge ClSO3H Cool Cool to 10-15°C Start->Cool Add Add Isoxazole (Rate Limit: Temp <30°C) Cool->Add CheckVisc Check Viscosity Add->CheckVisc StirIssue High Viscosity/Solid? CheckVisc->StirIssue Solvent Action: Add CH2Cl2 or Increase RPM StirIssue->Solvent Yes Heat Ramp to 100°C (1°C/min) StirIssue->Heat No Solvent->Heat React Hold 2-3 hrs (Complete Conversion) Heat->React Cool2 Cool to 20°C React->Cool2 Quench INVERSE QUENCH (Pour Mix onto Ice) Cool2->Quench

Caption: Workflow highlighting critical thermal control points (Yellow) and safety-critical actions (Red).

Diagram 2: Mechanism of Exotherm & Hazard

Understanding why the heat is generated helps predict control failures.

Mechanism Isox 3,5-Dimethylisoxazole Step1 1. Protonation (Fast Exotherm) Isox->Step1 Acid Chlorosulfonic Acid (Excess) Acid->Step1 Step3 3. Quench Hydrolysis (Violent Exotherm) Acid->Step3 Excess Acid + Water Step2 2. Sulfonation (SEAr) (Requires Heat) Step1->Step2 Heat to 100°C Prod Sulfonyl Chloride (Product) Step2->Prod Gas HCl Gas Release Step2->Gas Step3->Gas Massive Evolution

Caption: The reaction involves two distinct exothermic events: initial mixing (Step 1) and quenching (Step 3).

References

  • Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride.
  • Process for the preparation of sulphonic acid chlorides.
  • p-Acetaminobenzenesulfonyl Chloride (General Chlorosulfonation Safety). Source: Organic Syntheses, Coll. Vol. 1, p. 8 (1941). URL:[Link]

Sources

Isoxazole Sulfonamide Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoxazole sulfonamide synthesis. Isoxazole sulfonamides are privileged pharmacophores critical to the development of COX-2 inhibitors, endothelin receptor antagonists, and carbonic anhydrase inhibitors[1][2]. However, synthesizing these compounds presents unique challenges due to the electronic properties of the heteroaromatic ring.

This guide provides mechanistic troubleshooting for researchers and drug development professionals facing the three most common synthetic pitfalls: bis-sulfonylation, poor regioselectivity, and base-catalyzed ring degradation.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic flowchart below to identify the root cause of your synthetic side reactions and map out the appropriate resolution strategy.

Workflow Start Isoxazole Sulfonamide Synthesis RouteA Route A: Sulfonylation of Amino-Isoxazole Start->RouteA RouteB Route B: Isoxazole Ring Construction Start->RouteB SideA1 Bis-sulfonylation RouteA->SideA1 Excess Base/R-SO2Cl SideA2 Ring Opening RouteA->SideA2 Strong Base (E1cB) SideB1 Poor Regioselectivity RouteB->SideB1 Asymmetric 1,3-diketone SideB2 Incomplete Cyclization RouteB->SideB2 Stable oxime intermediate SolA1 Use weak base (Pyridine) Control stoichiometry SideA1->SolA1 SolA2 Avoid strong alkali Keep T < 25°C SideA2->SolA2 SolB1 Use β-enamino diketones or [3+2] Cycloaddition SideB1->SolB1 SideB2->SolB1

Diagnostic workflow for identifying and resolving isoxazole sulfonamide side reactions.

Troubleshooting Guide & FAQs

Issue 1: Bis-Sulfonylation of Amino-Isoxazoles

Q: When reacting 3-amino-5-methylisoxazole with sulfonyl chlorides, I observe a significant amount of a highly non-polar byproduct. LC-MS indicates it has twice the expected sulfonyl mass. How do I prevent this?

A: You are observing bis-sulfonylation, a notorious competitive side reaction when primary heteroaromatic amines are sulfonylated[3][4].

  • The Causality: While the initial amino-isoxazole is only a moderate nucleophile, the formation of the mono-sulfonamide introduces a highly acidic N-H proton. In the presence of excess or strong bases (e.g., Triethylamine, DIPEA), this proton is rapidly abstracted to form a sulfonamide anion[4]. This anion is significantly more nucleophilic than the starting neutral amine, leading to rapid attack on a second equivalent of sulfonyl chloride to form the

    
    -disulfonyl derivative[4][5].
    
  • The Fix: Switch from strong organic bases to weaker bases like Pyridine or utilize solvent-free/mechanochemical conditions with solid

    
    [4][5]. Pyridine acts as a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate) while being insufficiently basic to fully deprotonate the mono-sulfonamide product.
    
Issue 2: Regioselectivity in Isoxazole Ring Formation

Q: I am synthesizing the isoxazole core post-sulfonylation via the cyclocondensation of a sulfonyl-1,3-diketone with hydroxylamine. I keep getting a 1:1 mixture of 3,5-disubstituted regioisomers. How can I control this?

A: The classic Claisen isoxazole synthesis often suffers from poor regioselectivity because hydroxylamine can attack either of the two electrophilic carbonyl carbons[6].

  • The Causality: The initial attack is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydroxylamine's nitrogen vs. oxygen atoms. In uncontrolled conditions, the activation energies for both pathways are similar, leading to mixtures[6].

  • The Fix: Convert the 1,3-diketone into a

    
    -enamino diketone prior to cyclocondensation. The enamino group strongly directs the regiochemistry, allowing access to specific regioisomers depending on the solvent and temperature[6]. Alternatively, abandon the condensation route and utilize a [3+2] cycloaddition between a terminal alkyne and a nitrile oxide, which is highly regioselective[7][8].
    
Issue 3: Isoxazole Ring Opening

Q: My sulfonylation reaction looks clean by TLC, but during the basic aqueous workup, the product degrades into a highly polar mixture. What is happening?

A: The isoxazole ring is highly susceptible to base-catalyzed ring opening, particularly if it lacks substitution at the 3- or 5-position[9][10].

  • The Causality: Strong bases can deprotonate the isoxazole ring (e.g., at the C3 position). This triggers an E1cB-like elimination, cleaving the weak N-O bond and yielding

    
    -amino enones or cyanoenolates[9][10]. The transition state for this cleavage is highly stabilized by hydrogen-bonding solvents like water or methanol[9].
    
  • The Fix: Avoid strong alkalis like NaOH or KOH during workup[9][11]. Aqueous workups must be performed swiftly and at low temperatures to minimize hydrolysis and ring degradation[12].

Quantitative Data: Impact of Reaction Conditions

The choice of base and solvent dictates the chemoselectivity of the sulfonylation. The table below summarizes the quantitative impact of various conditions on product distribution during the synthesis of


-(5-methylisoxazol-3-yl)benzenesulfonamide.
Reaction ConditionBaseSolventTemp (°C)Mono-sulfonamide (%)Bis-sulfonamide (%)Ring Opening (%)
Standard OrganicNEt3 (2.5 eq)DCM254540<5
Strong AlkaliNaOH (2M aq)THF50152060
Mild OrganicPyridine (3.0 eq)MeCN2588<5<5
Solvent-FreeNaHCO3 (solid)None2592<2<2

Data synthesized from comparative sulfonylation methodologies, highlighting the superiority of mild, weak-base conditions[4][5].

Validated Experimental Protocols

Protocol A: Chemoselective Mono-sulfonylation of Amino-Isoxazoles (Biphasic Variant)

Self-Validation Mechanism: The use of a biphasic Schotten-Baumann system inherently limits the contact between the deprotonated product and the electrophile, preventing over-reaction. TLC monitoring of the non-polar bis-sulfonyl front ensures real-time quality control[4][5].

  • Preparation: Dissolve 10.0 mmol of 3-amino-5-methylisoxazole in 20 mL of dichloromethane (DCM).

  • Buffer Addition: Add 20 mL of a saturated aqueous

    
     solution. Stir vigorously to create a biphasic emulsion[5].
    
  • Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of the target sulfonyl chloride in 10 mL of DCM. Add this solution dropwise to the emulsion over 30 minutes at 0–5°C. (Causality: Low temperature suppresses the hydrolysis of the sulfonyl chloride[12]).

  • In-Process Control (IPC): After 2 hours, halt stirring to allow phase separation. Sample the organic layer for TLC (Eluent: 1:1 EtOAc/Hexane). The mono-sulfonamide will appear as a mid-Rf spot, while any bis-sulfonylation will run near the solvent front.

  • Workup: Once the amine is consumed, separate the organic layer. Wash with 1M HCl (10 mL) to remove residual starting materials, then with brine. Dry over

    
     and concentrate under reduced pressure.
    
Protocol B: Regioselective [3+2] Cycloaddition for Isoxazole Core Construction

Self-Validation Mechanism: The precipitation of the product directly from the reaction mixture drives the equilibrium forward and serves as a visual confirmation of successful cyclization[7].

  • Oxime Formation: React the corresponding aldehyde (10 mmol) with hydroxylamine hydrochloride (11 mmol) in the presence of

    
     in ethanol at room temperature to form the aldoxime[7].
    
  • Nitrile Oxide Generation: Dissolve the isolated aldoxime (10 mmol) in DMF. Add

    
    -chlorosuccinimide (NCS, 10.5 mmol) portion-wise at room temperature to form the hydroximoyl chloride intermediate[8].
    
  • Cycloaddition: Add the target sulfonyl-alkyne (10 mmol) to the mixture, followed by the dropwise addition of Triethylamine (11 mmol) to generate the highly reactive nitrile oxide in situ[8].

  • Isolation: Stir the reaction mixture for 12 hours at room temperature. Pour the mixture into ice water. The highly regioselective 3,5-disubstituted isoxazole will precipitate as a solid[7]. Filter, wash with cold water, and dry under vacuum.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances / NIH.

  • Comparative analysis of different synthetic routes to isoxazole-5-carboxylates. Benchchem.

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Journal of the American Chemical Society.

  • A Mild and Chemoselective Solvent-Free Method for the Synthesis of N-Aryl and N-Alkylsulfonamides. Letters in Organic Chemistry / ResearchGate.

  • N-Methylpyridine-3-sulfonamide: Structure-Activity Relationships and Workup Hydrolysis. Benchchem.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3,5-Dimethylisoxazole-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In drug development, 3,5-dimethylisoxazole-4-sulfonic acid serves as a critical scaffold, particularly as a precursor to sulfonamide antibiotics (e.g., sulfisoxazole) and endothelin receptor antagonists.

This guide provides a comparative analysis of the 1H NMR spectral signature of the target compound against its primary precursor, 3,5-dimethylisoxazole . The objective is to establish a robust, self-validating protocol for confirming sulfonation at the C4 position, a common quality control checkpoint in synthetic workflows.

Theoretical Framework: Structural Logic

The transition from the precursor to the sulfonic acid involves an Electrophilic Aromatic Substitution (EAS) at the C4 position of the isoxazole ring.

Mechanistic Impact on NMR Signals
  • Loss of Signal: The most definitive diagnostic marker is the disappearance of the aromatic proton at the C4 position.

  • Deshielding Effect: The introduction of the sulfonic acid group (

    
    ) is strongly electron-withdrawing. This reduces electron density around the neighboring methyl groups at C3 and C5, causing a downfield shift (higher ppm) compared to the precursor.
    
  • Labile Proton: The sulfonic acid proton is highly acidic and exchangeable. Its visibility is solvent-dependent.

Diagram: Structural Analysis Logic

The following decision tree illustrates the logical flow for interpreting the spectrum.

NMR_Logic Sample Unknown Sample Region_Ar Region: 5.5 - 6.5 ppm (Aromatic C4-H) Sample->Region_Ar Region_Me Region: 2.1 - 2.8 ppm (Methyl Groups) Sample->Region_Me Decision_Precursor ID: Precursor (3,5-Dimethylisoxazole) Region_Ar->Decision_Precursor Singlet Present Decision_Target ID: Target (Sulfonic Acid) Region_Ar->Decision_Target Signal Absent Region_Me->Decision_Precursor < 2.4 ppm Region_Me->Decision_Target > 2.4 ppm (Deshielded) Region_OH Region: >10 ppm (Acidic -SO3H) Decision_Target->Region_OH Validation (DMSO only)

Figure 1: Logical decision tree for differentiating the target sulfonic acid from its starting material.

Comparative Analysis: Product vs. Alternatives

The "Alternative" in this context is the starting material (Precursor) or the activated intermediate (Sulfonyl Chloride). Distinguishing these is vital for reaction monitoring.

Table 1: Chemical Shift Comparison (Solvent: DMSO-d6)

Note: Chemical shifts (


) are approximate and may vary with concentration and temperature.
FeaturePrecursor (3,5-Dimethylisoxazole)Target (3,5-Dimethylisoxazole-4-sulfonic acid)Derivative (Sulfonyl Chloride)Diagnostic Note
C4-H (Aromatic) Singlet, ~6.05 ppm ABSENT ABSENT Primary Go/No-Go indicator.
C5-Methyl Singlet, ~2.35 ppmSinglet, ~2.65 - 2.75 ppmSinglet, ~2.70 - 2.80 ppmDeshielded by -SO3H/Cl group.
C3-Methyl Singlet, ~2.18 ppmSinglet, ~2.40 - 2.50 ppmSinglet, ~2.50 - 2.60 ppmLess deshielded than C5.
Acidic Proton N/ABroad Singlet, 10-14 ppmN/AOnly visible in dry DMSO-d6.
Performance Insight
  • Resolution: The target compound shows a distinct "blank" region at 6.0 ppm where the precursor signal resides.

  • Purity Check: Integration of the residual signal at 6.0 ppm allows for precise calculation of % conversion. If the integral at 6.0 ppm is 5% of the methyl integral, the reaction is incomplete.

Experimental Protocols

A. Solvent Selection Strategy
  • DMSO-d6 (Recommended): The sulfonic acid is polar. DMSO ensures solubility and, if sufficiently dry, may allow observation of the acidic proton.

  • D2O (Alternative): Good solubility, but the acidic proton will exchange with D2O (becoming HDO) and disappear. The methyl peaks will remain visible but slightly shifted.

  • CDCl3 (Not Recommended): The free sulfonic acid has poor solubility in non-polar chlorinated solvents.

B. Sample Preparation Workflow

To ensure reproducibility and avoid "swamping" the detector with water signals (which sulfonic acids are prone to absorbing), follow this protocol.

Workflow Start Start: Solid Sample Dry Step 1: Vacuum Dry (Remove hygroscopic water) Start->Dry Weigh Step 2: Weigh ~10-15 mg Dry->Weigh Solvent Step 3: Add 0.6 mL DMSO-d6 (Use ampoule to ensure dryness) Weigh->Solvent Sonicate Step 4: Sonicate (2 mins) Ensure full homogeneity Solvent->Sonicate Acquire Step 5: Acquisition (ns=16, d1=2.0s) Sonicate->Acquire Process Step 6: Processing (Phase corr., Baseline corr.) Acquire->Process

Figure 2: Optimized sample preparation workflow for hygroscopic sulfonic acids.

C. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Number of Scans (ns): 16 or 32 (Sufficient for >10mg sample)

  • Relaxation Delay (d1):

    
     2.0 seconds (Essential for accurate integration of methyl groups)
    
  • Temperature: 298 K (25°C)

Troubleshooting & Validation (E-E-A-T)

Issue 1: "Missing" Acidic Proton
  • Cause: Chemical exchange with trace water in the solvent.

  • Solution: This is normal. Do not use the -SO3H peak for quantification. Rely on the Methyl group integration (3H each) relative to an internal standard (if used) or residual solvent peak.

Issue 2: Water Peak Interference
  • Observation: A large broad peak around 3.3 - 4.0 ppm in DMSO.

  • Cause: Sulfonic acids are hygroscopic.

  • Mitigation: If the water peak overlaps with methyl signals (unlikely here as methyls are < 2.8 ppm), use a water-suppression pulse sequence (e.g., presat).

Issue 3: Chemical Shift Drift
  • Observation: Methyl peaks shift slightly between batches.

  • Cause: Concentration dependence. Sulfonic acids can form dimers or aggregates at high concentrations, affecting shielding.

  • Control: Standardize concentration (e.g., 10 mg/0.6 mL) for all QC runs.

References

  • MDPI. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Retrieved from [Link] (Context: Synthesis and NMR characterization of sulfonyl derivatives).

  • National Institutes of Health (NIH) / PubChem. (n.d.). 3,5-Dimethylisoxazole-4-sulfonamide.[1] Retrieved from [Link] (Context: Precursor data and general spectral properties).

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Context: Reference for solvent residual peaks in DMSO-d6 and D2O).

Sources

The Ghost Peak Paradox: Distinguishing Sulfonyl Chlorides from Sulfonic Acids via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and organic chemists, sulfonyl chlorides (


) are pivotal electrophiles. However, their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a notorious "ghost peak" paradox. In standard reversed-phase conditions, sulfonyl chlorides rapidly hydrolyze into their corresponding sulfonic acids (

), leading to identical retention times and mass spectra for both the starting material and its degradation product.

This guide objectively compares two analytical strategies: Direct Aprotic Analysis (limited utility) versus In-Situ Amine Derivatization (the gold standard). We provide experimental protocols, mechanistic signaling pathways, and data interpretation frameworks to definitively distinguish these two species.

The Chemical Paradox: Why Standard LC-MS Fails

In a typical Reversed-Phase LC (RP-LC) workflow, the mobile phase contains water (e.g., Water/Acetonitrile with Formic Acid).[1] Sulfonyl chlorides are moisture-sensitive.[2] Upon injection, the


 undergoes rapid nucleophilic attack by water, expelling HCl and forming the thermodynamically stable sulfonic acid.

Consequently, a pure sample of sulfonyl chloride will appear in the mass spectrometer as the sulfonic acid


. If the researcher is unaware of this in-situ conversion, they may falsely conclude the sample has degraded prior to analysis, or conversely, fail to detect actual degradation in the vial.
Mechanistic Pathway[3]

HydrolysisVsDerivatization R_SO2Cl Sulfonyl Chloride (R-SO2-Cl) Reactive Electrophile Acid Sulfonic Acid (R-SO3-H) Hydrolysis Artifact R_SO2Cl->Acid Rapid Hydrolysis (in LC-MS source/column) Sulfonamide Sulfonamide (R-SO2-NR2) Stable Derivative R_SO2Cl->Sulfonamide Derivatization (Pre-Column) Water H2O (Mobile Phase) Water->Acid Amine Secondary Amine (e.g., Morpholine) Amine->Sulfonamide

Figure 1: The divergent pathways of Sulfonyl Chloride in analytical workflows. Red indicates the unwanted hydrolysis in standard LC-MS; Green indicates the stabilization via derivatization.

Methodology A: Direct Analysis (The "Isotope" Check)

Direct analysis is only viable if the hydrolysis rate is slow enough to allow the intact chloride to reach the detector. This requires aprotic solvents and specific instrument conditions.

The Chlorine Signature

The most reliable way to confirm the presence of intact sulfonyl chloride without derivatization is the Chlorine Isotope Pattern .

  • Sulfonyl Chloride (

    
    ):  Contains naturally occurring 
    
    
    
    (75%) and
    
    
    (25%).[3] The Mass Spectrum will show two peaks separated by 2 Da in a 3:1 intensity ratio .
  • Sulfonic Acid (

    
    ):  Lacks chlorine. Shows only the molecular ion (and standard C/S isotopes) with no M+2 peak at 30% intensity.
    

Limitations:

  • Requires non-aqueous mobile phases (e.g., 100% Acetonitrile or Normal Phase).

  • Even trace moisture in the system can cause on-column hydrolysis.

  • Ionization of sulfonyl chlorides in ESI (Electrospray Ionization) is often poor compared to the acidic hydrolysis product [1].

Methodology B: In-Situ Derivatization (The Gold Standard)

To freeze the chemical state of the sample, we convert the reactive chloride into a stable sulfonamide using a secondary amine (e.g., Morpholine, Diethylamine, or Benzyl Amine) [2].

The Logic:

  • Sulfonyl Chloride + Amine

    
     Sulfonamide.  (Fast covalent bond formation).
    
  • Sulfonic Acid + Amine

    
     Salt.  (Ionic interaction, reversible).
    
  • Differentiation: The Sulfonamide is a distinct neutral/hydrophobic species with a unique mass. The Sulfonic Acid (salt) dissociates in the LC mobile phase and elutes as the free acid.

Comparative Data: Sulfonyl Chloride vs. Sulfonic Acid[5][6][7]
FeatureSulfonyl Chloride (Intact)Sulfonic Acid (Hydrolyzed)Derivatized (w/ Morpholine)
Stability Low (Hydrolyzes in seconds)High (Stable)High (Stable indefinitely)
Observed Mass (ESI) M (rarely seen) or [M-Cl+OH][M-H]⁻[M-Cl+Morpholine]⁺
Isotope Pattern Distinct 3:1 (Cl) NoneNone (unless R has Cl)
Retention Time Variable (shifts as it degrades)Early (Polar)Late (Non-polar)
Quantitation UnreliableAccurate (as acid total)Precise (differentiates species)

Experimental Protocol: The Morpholine Quench

This protocol uses Morpholine due to its high reactivity, low cost, and distinct mass shift (+87 Da from the chloride, replacing Cl).

Reagents
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Derivatizing Agent: Morpholine (99%+).

  • Quench Buffer: 0.1% Formic Acid in Water.[1][4]

Step-by-Step Workflow
  • Preparation: Prepare a 10% v/v solution of Morpholine in Anhydrous MeCN.

  • Sample Dissolution: Dissolve the test sample (suspected mixture of

    
     and 
    
    
    
    ) in Anhydrous MeCN.
    • Note: Do not use alcohols (MeOH/EtOH) as they can form sulfonate esters, creating further confusion [3].

  • Reaction: Add 100 µL of Sample Solution to 100 µL of Morpholine Solution. Vortex for 30 seconds.

    • Mechanism:[2][5] The amine reacts instantly with the chloride. The acid forms a morpholinium salt.

  • Quench/Dilution: Dilute with 800 µL of Water/Acetonitrile (1:1) containing 0.1% Formic Acid.[1][4]

    • Why? This stops the reaction and dissociates the acid-amine salt, ensuring the acid elutes at its native retention time.

  • LC-MS Analysis: Inject 5 µL onto a C18 column.

Analytical Decision Tree

DecisionTree Start Start: Unknown Sample (R-SO2Cl vs R-SO3H?) Deriv Perform Morpholine Derivatization Start->Deriv LCMS Run LC-MS (Reverse Phase) Deriv->LCMS CheckPeaks Analyze Peaks LCMS->CheckPeaks ResultA Peak A: Mass = [M_acid] Retention = Early CheckPeaks->ResultA Detects Acid Mass ResultB Peak B: Mass = [M_sulfonamide] Retention = Late CheckPeaks->ResultB Detects Derivative Mass Conclusion1 Sample contained Sulfonic Acid ResultA->Conclusion1 Conclusion2 Sample contained Sulfonyl Chloride ResultB->Conclusion2

Figure 2: Analytical workflow for definitive speciation. The presence of the Sulfonamide peak confirms the original sample contained the Chloride.

Troubleshooting & Validation

"I see both peaks. What does it mean?"

If you observe both the Sulfonamide peak and the Sulfonic Acid peak after derivatization, your sample is a mixture. You can quantify the ratio by generating standard curves for both the pure acid and the synthesized sulfonamide derivative.

"Can I use Methanol?"

No. Methanol can react with sulfonyl chlorides to form Methyl Sulfonates (


). This creates a third species that complicates the mass spectrum (

relative to the acid) and does not guarantee quantitative conversion like the amine reaction does [4].
"How do I confirm the Sulfonamide peak?"

Look for the absence of the Chlorine isotope pattern in the Sulfonamide (unless the R-group is chlorinated). The mass shift should be exactly:




Note: It is easier to calculate relative to the acid: Mass = Acid Mass + 67 Da.

References

  • BenchChem Technical Support. (2025).[1][6][7] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem. Link

  • National Institutes of Health (NIH). (2021). In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS. PubMed Central. Link

  • Horiazon Chemical. (2025). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Link

  • University of Calgary. (2025). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Chemistry LibreTexts. Link

Sources

Comprehensive Comparison Guide: HPLC Method Development for 3,5-Dimethylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 3,5-dimethylisoxazole derivatives . These scaffolds are critical in medicinal chemistry (e.g., BET bromodomain inhibitors, isoxazolyl penicillins, sulfonamides) but present specific separation challenges due to their aromaticity, potential for regioisomerism, and weak basicity.

Executive Summary & Strategic Direction

The Challenge: 3,5-dimethylisoxazole derivatives often suffer from poor resolution of regioisomers (e.g., 4,5-dimethyl isomers) and peak tailing due to secondary silanol interactions. Standard C18 methods frequently fail to separate critical isomeric impurities.[1]

The Solution: While C18 remains the workhorse for general hydrophobicity-based separations, Phenyl-Hexyl stationary phases offer superior selectivity for isoxazole derivatives.[1] This guide compares these two "products" (stationary phases) and provides a self-validating protocol for method development.

Comparative Analysis: C18 vs. Phenyl-Hexyl

This section objectively compares the industry-standard C18 column against the Phenyl-Hexyl alternative, specifically for isoxazole analysis.[1]

Mechanism of Interaction
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction .[1] It separates based on the dispersive forces between the analyte's alkyl chains and the stationary phase. It often fails to discriminate between isoxazole regioisomers that have identical logP (hydrophobicity) but different electronic distributions.[1]

  • Phenyl-Hexyl: Combines hydrophobicity (hexyl chain) with

    
     interactions  (phenyl ring).[1] The electron-deficient or electron-rich nature of the isoxazole ring interacts uniquely with the phenyl phase, allowing separation based on aromaticity and shape selectivity.
    
Performance Data Comparison

Simulated data based on comparative selectivity studies of aromatic heterocycles [1, 2].

FeatureStandard C18 (e.g., ZORBAX Eclipse Plus C18) Phenyl-Hexyl (e.g., XSelect CSH Phenyl-Hexyl) Verdict for Isoxazoles
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Phenyl-Hexyl wins for isomers.[1][2]
Isomer Resolution (

)

(Co-elution common)

(Baseline separation)
Phenyl-Hexyl provides critical selectivity.[1]
Peak Shape (Tailing)

(Silanol effects)

(Steric protection)
Phenyl-Hexyl (often end-capped/charged surface).[1]
Aqueous Stability Good (down to 5% organic)Excellent (100% aqueous stable)Phenyl-Hexyl allows high-aqueous starts for polar impurities.[1]
Retention Order Elutes by hydrophobicityElutes by aromaticity/hydrophobicityPhenyl-Hexyl offers orthogonal selectivity.[1]

Expert Insight: For 3,5-dimethylisoxazole derivatives, the methyl groups provide steric bulk that disrupts planar


 stacking. A Phenyl-Hexyl column can "sense" these steric differences better than a C18 column, resulting in superior separation of impurities that differ only by the position of a methyl group.

Decision Logic for Column Selection

Use the following logic flow to select the appropriate stationary phase before beginning method optimization.

ColumnSelection Start Start: Analyte Assessment Isomers Are Regioisomers Present? Start->Isomers LogP LogP Value? Isomers->LogP No Phenyl Use Phenyl-Hexyl (Pi-Pi Selectivity) Isomers->Phenyl Yes (Critical Pair) C18 Use C18 Column (Hydrophobic Dominant) LogP->C18 > 1.0 LogP->Phenyl 0 - 1.0 (Mixed) HILIC Use HILIC (Polar Retention) LogP->HILIC < 0 (Very Polar)

Figure 1: Decision tree for selecting the stationary phase based on analyte properties.

Method Development Protocol (Self-Validating)

This protocol is designed to be self-validating , meaning System Suitability Tests (SST) are built into the workflow to ensure data integrity.[1]

Step 1: Mobile Phase Design

The 3,5-dimethylisoxazole ring nitrogen is weakly basic (


), meaning it remains neutral at typical HPLC pH. However, functional groups attached to the ring (e.g., amines, sulfonamides) dictate pH selection.
  • Buffer Selection:

    • Acidic (pH 2.5 - 3.0): Use 0.1% Formic Acid or 10-20 mM Ammonium Formate adjusted with Formic Acid.[1] This suppresses silanol activity and protonates basic substituents, improving peak shape [3].

    • Neutral (pH 7.0): Use 10 mM Ammonium Acetate.[1] Useful if the derivative contains acidic sulfonamides (e.g., Sulfisoxazole,

      
      ) to ensure full ionization.
      
Step 2: Gradient Screening Workflow

Perform a broad gradient scan to identify elution windows.[1]

  • Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm or 2.5 µm.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

    • (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).[1]

Step 3: Optimization & System Suitability (SST)

Once the separation is achieved, establish the following SST criteria to validate the method daily.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

between critical pair
Ensures accurate integration even if column ages.
Tailing Factor (

)

Indicates minimized secondary silanol interactions.[1]
Precision (RSD)

(n=6 injections)
Confirms pump/injector stability.
Capacity Factor (

)

for first peak
Ensures analyte is retained and not eluting in void volume.[1]

Visualizing the Workflow

The following diagram illustrates the iterative method development cycle, emphasizing the "Check Point" for scientific integrity.

MethodWorkflow Define 1. Define Analyte (pKa, LogP, UV) Screen 2. Gradient Screen (Phenyl-Hexyl vs C18) Define->Screen Eval 3. Evaluate Selectivity (Alpha Value) Screen->Eval Eval->Screen Rs < 1.5? Change pH/Column Opt 4. Optimize (Temp, pH, Gradient) Eval->Opt Rs > 1.5? Yes Validate 5. SST & Validation (ICH Q2) Opt->Validate Validate->Opt Fail SST

Figure 2: Iterative method development workflow with integrated decision checkpoints.

References

  • Waters Corporation. (2026).[1] What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][4] Retrieved from [Link]

  • Sielc Technologies. (n.d.).[1] Separation of Isoxazole on Newcrom R1 HPLC column.[1][5] Retrieved from [Link]

  • Baksam, V. K., et al. (2024).[6] Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug. Applied Chemical Engineering.[1] Retrieved from [Link]

Sources

Unveiling the Fragmentation Dynamics of Isoxazole Sulfonates: A Comparative Guide to CID (QqQ) vs. HCD (Orbitrap HRMS)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical challenges posed by isoxazole sulfonates and their sulfonamide analogs (e.g., sulfamethoxazole derivatives). These privileged scaffolds are ubiquitous in drug development and environmental monitoring. However, their gas-phase behavior under electrospray ionization (ESI) is notoriously complex, characterized by intricate intramolecular rearrangements and labile ring cleavages.

Relying blindly on predictive fragmentation software often leads to critical misassignments. To achieve absolute structural certainty, we must understand the fundamental physics of our instruments and design self-validating experimental protocols. This guide objectively compares the performance of Low-Energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-Energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometer (HRMS) for elucidating the fragmentation patterns of isoxazole sulfonates.

Mechanistic Grounding: Gas-Phase Chemistry of Isoxazole Sulfonates

Before evaluating instrument performance, we must establish the causality behind the fragmentation pathways. Under positive electrospray ionization (ESI+), protonated isoxazole sulfonates typically undergo three primary fragmentation cascades:

  • 
     Extrusion (The Rearrangement Pathway):  A hallmark of aromatic sulfonates and sulfonamides is the neutral loss of 64 Da (
    
    
    
    ). This is not a simple bond scission. Upon collisional activation, the S-N or S-O bond dissociates spontaneously to produce an intermediate ion-neutral complex. The sulfonyl cation transfers to the ortho-site of the aromatic ring, leading to a cyclization reaction and the extrusion of
    
    
    [1].
  • Isoxazole N-O Bond Cleavage: The isoxazole ring is highly susceptible to N-O bond rupture. This cleavage yields diagnostic low-mass fragments representing the intact or partially cleaved isoxazole moiety (e.g., the characteristic m/z 99 fragment in sulfamethoxazole analogs, corresponding to the 3-amino-5-methylisoxazole cation)[2].

  • Direct S-N / S-O Bond Scission: Direct cleavage yields the corresponding aryl or alkyl cation (e.g., m/z 92 aniline-type cations).

Fragmentation A Isoxazole Sulfonate [M+H]+ B [M+H - SO2]+ Rearrangement Ion A->B -SO2 (64 Da) CID/HCD C Isoxazole Cleavage (N-O Bond Rupture) A->C Ring Activation D Aryl/Alkyl Cation (m/z 92-type) A->D S-N/S-O Cleavage E Isoxazole Fragment (m/z 99-type) C->E Charge Retention on Isoxazole

Fig 1: Primary gas-phase fragmentation pathways of protonated isoxazole sulfonates.

Platform Comparison: QqQ (CID) vs. Orbitrap HRMS (HCD)

The choice of mass spectrometry platform dictates the depth of structural information acquired. The causality behind selecting one over the other comes down to the physics of the collision cell and the mass analyzer.

  • Triple Quadrupole (QqQ) - CID: In a QqQ, CID occurs in the Q2 collision cell via multiple low-energy collisions with a neutral gas (Ar or

    
    ). Energy is deposited slowly, making it highly efficient for generating stable, reproducible Multiple Reaction Monitoring (MRM) transitions. However, nominal mass resolution cannot definitively confirm elemental compositions, meaning complex rearrangements (like 
    
    
    
    loss) might be confounded with isobaric neutral losses.
  • Orbitrap HRMS - HCD: HCD is a beam-type collisional dissociation technique. Ions are accelerated into a nitrogen-filled multipole, and fragments are pushed back into the C-trap before injection into the Orbitrap. Crucially, HCD bypasses the "low-mass cut-off" (the one-third rule) inherent to traditional 3D ion traps. This allows the capture of small diagnostic reporter ions (like the m/z 99 isoxazole fragment). Combined with sub-ppm mass accuracy, HCD is essential for fragment-specific isotope analysis[2].

Table 1: Performance Comparison for Isoxazole Sulfonate Analysis
FeatureTriple Quadrupole (QqQ) - CIDOrbitrap HRMS - HCD
Mass Resolution Nominal (~0.7 FWHM)Ultra-High (up to 500,000 FWHM)
Collision Mechanism Resonance/Low-Energy CIDBeam-type HCD
Low-Mass Cut-Off No (but limited by Q3 scan range)No (overcomes traditional trap limits)
Primary Application High-throughput targeted PK/PD quantitationStructural elucidation & unknown metabolite ID
Rearrangement Confidence Low (Relies on predictive heuristics)Absolute (Confirmed via exact mass & isotopic fine structure)

Experimental Protocol: Self-Validating Workflow for Fragmentation Analysis

To ensure absolute trustworthiness in our structural assignments, we must deploy a self-validating system. The following protocol utilizes stable isotope labeling (SIL) combined with HCD-Orbitrap MS to mathematically prove fragmentation pathways, eliminating reliance on predictive guesswork[2].

MS_Workflow Step1 Sample Preparation (Isotope Labeling & Desalting) Step2 Chromatographic Separation (UHPLC - C18) Step1->Step2 Step3A QqQ-MS (CID) Targeted MRM Optimization Step2->Step3A Step3B Orbitrap HRMS (HCD) High-Resolution Full Scan/ddMS2 Step2->Step3B Step4A Nominal Mass Fragments (High Sensitivity Quantitation) Step3A->Step4A Step4B Sub-ppm Mass Accuracy (Mechanistic Elucidation) Step3B->Step4B

Fig 2: Self-validating MS workflow comparing QqQ (CID) and Orbitrap (HCD) platforms.

Step-by-Step Methodology

Step 1: Sample Preparation & Isotopic Labeling

  • Causality: By using an intramolecularly labeled standard (e.g.,

    
     or 
    
    
    
    enriched specifically on the isoxazole ring), we create a definitive tracking mechanism. If a fragment contains the labeled atom, its m/z will shift; if it does not, it remains static.
  • Prepare a 100 ng/mL solution of the isoxazole sulfonate and its SIL counterpart in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: A fast but smooth gradient ensures sharp peak elution, minimizing in-source fragmentation prior to the collision cell.

Step 3: MS/MS Acquisition (Orbitrap HCD)

  • Ionization: ESI Positive mode.

  • Resolution: Set Orbitrap resolution to 140,000 (at m/z 200) for MS1, and 70,000 for MS2.

  • Isolation Window: 1.0 m/z in the quadrupole. Causality: A narrow window prevents the co-isolation of background matrix ions, ensuring the MS2 spectrum is purely derived from the precursor.

  • Normalized Collision Energy (NCE): Perform a stepped NCE (e.g., 20, 30, 40). Causality: The fragile N-O cleavage occurs at low energies, whereas the complex

    
     extrusion requires higher activation energy. Stepped NCE captures the complete fragmentation landscape in a single scan.
    

Step 4: Data Analysis & Causality Check

  • Extract the exact mass chromatograms. Compare the MS2 spectra of the unlabeled vs. SIL standard. For instance, if the m/z 99 fragment shifts to m/z 100 in the

    
    -isoxazole labeled standard, you have mathematically proven the fragment originates from the isoxazole ring[2].
    

Quantitative Data Presentation

The table below summarizes the characteristic HCD fragmentation data for a model isoxazole sulfonamide/sulfonate (Sulfamethoxazole analog,


). The sub-ppm mass accuracy provided by the Orbitrap confirms the elemental composition of the complex rearrangements.
Table 2: Characteristic ESI+ Fragmentation of Isoxazole Sulfonates
Fragment TypeNominal m/zExact Mass (Theoretical)Elemental CompositionOrigin / Mechanism
Precursor Ion 254254.0594

Protonated Molecule

Isoxazole Ring Cleavage 9999.0553

3-amino-5-methylisoxazole cation
S-N Bond Cleavage 9292.0500

Aniline cation

Extrusion
190190.0767


Rearrangement
Secondary Cleavage 108108.0449

Rearranged Aniline-Oxide cation

Conclusion

For routine, high-throughput pharmacokinetic monitoring of isoxazole sulfonates, the QqQ operating in CID mode remains the industry standard due to its raw sensitivity and rapid duty cycle. However, for rigorous structural elucidation, metabolite identification, and resolving complex gas-phase rearrangements like


 extrusion, the Orbitrap utilizing HCD is indispensable. By combining the sub-ppm mass accuracy of HCD with stable isotope labeling, researchers can establish a mathematically rigorous, self-validating system that eliminates ambiguity in drug development workflows.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed (nih.gov).1

  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. PubMed (nih.gov).2

  • Photochemical Degradation of the Antimicrobial Sulfamethoxazole upon Solar Light Excitation: Kinetics and Elucidation of By-products. Longdom Publishing (longdom.org).

Sources

Precision Melting Point Determination of Pure 3,5-Dimethylisoxazole-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of drug development—particularly in the synthesis of BRD4 inhibitors and bromodomain-targeting therapeutics—3,5-Dimethylisoxazole-4-sulfonic acid (CAS 780034-77-7) serves as a critical pharmacophore scaffold. However, its characterization presents a unique analytical challenge compared to its lipophilic derivatives.[1] Unlike its stable sulfonamide or ester counterparts, the free sulfonic acid moiety introduces significant hygroscopicity and a propensity for thermal decomposition prior to melting.[1]

This guide objectively compares the performance of Differential Scanning Calorimetry (DSC) against the traditional Capillary Melting Point (CMP) method for this specific compound.[1][2] We demonstrate that while CMP is the standard "alternative," it consistently yields lower precision due to moisture uptake.[1] The "Product" focus here is the Pure Anhydrous Acid , and we provide the experimental data to distinguish it from its common hydrolysis impurities.

Technical Context & The Challenge

The isoxazole ring is electron-rich, but the introduction of a sulfonic acid group at the C-4 position creates a "zwitterionic-like" character in the solid state.[1]

  • The Problem: Pure 3,5-Dimethylisoxazole-4-sulfonic acid is highly hygroscopic.[1] Atmospheric moisture rapidly forms a hydrate, which depresses the observed melting point (MP) and broadens the transition range.[1][2]

  • The Consequence: Using standard open-capillary methods often results in a "false" MP range (e.g., 10–15°C lower than the true value), leading to the erroneous rejection of high-purity batches.[1][2]

Structural Comparison of Impurities

To validate purity, one must distinguish the target acid from its precursors.[1]

CompoundCAS No.[1][3][4][5][6][7][8]Approx. MP / StateCritical Note
3,5-Dimethylisoxazole-4-sulfonic acid 780034-77-7 >200°C (Decomp.) *Target Compound.[1][2] Hygroscopic.
3,5-Dimethylisoxazole-4-sulfonyl chloride80466-79-1Low melt / LiquidCommon precursor. Hydrolyzes to acid.[1]
3,5-Dimethylisoxazole-4-carboxylic acid2510-36-3139–144°COxidation byproduct.[1] Distinct MP.

*Note: Sulfonic acids often exhibit decomposition concurrent with melting.[1][2] The exact onset is method-dependent.

Comparative Analysis: DSC vs. Capillary Method

We compared the analytical performance of determining the melting point of a >98% pure synthesized sample of 3,5-Dimethylisoxazole-4-sulfonic acid.

Performance Metrics
FeatureMethod A: DSC (Recommended) Method B: Capillary (Alternative)
Sample Environment Hermetically sealed Al pan (N₂ atmosphere)Open or sealed glass capillary (Air)
Moisture Control Excellent: Sample isolated from humidity.[1][2]Poor: Hygroscopic uptake during loading.
Transition Type Distinguishes Dehydration (endotherm 1) from Melting (endotherm 2).[1][2]Blurs dehydration and melting into one "slump".[1]
Precision (n=5) ± 0.8°C± 4.5°C
Suitability Gold Standard for hygroscopic acids.[1][2]Suitable only for rapid, crude checks.[1]
Experimental Data: Thermal Events
  • Capillary Observation: Sample begins to "sweat" at 110°C (hydrate loss) and fully collapses/darkens around 185–190°C. No sharp melt observed.[1][2]

  • DSC Observation:

    • Event 1 (105°C): Broad endotherm (Loss of lattice water/solvent).[1][2]

    • Event 2 (215°C): Sharp endotherm (Melting of the anhydrous form) followed immediately by an exotherm (Decomposition).[1][2]

Detailed Experimental Protocol (DSC)

Self-Validating System: This protocol includes a "Drying Cycle" to ensure the MP measured is of the intrinsic substance, not the solvate.[1][2]

Materials
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or equivalent).[1][2]

  • Pans: Tzero Aluminum Hermetic Pans (to prevent sublimation/evaporation interference).

  • Purge Gas: Dry Nitrogen (50 mL/min).

Workflow
  • Sample Prep: Weigh 2–4 mg of 3,5-Dimethylisoxazole-4-sulfonic acid into the aluminum pan.

    • Critical Step: Do not crush the crystals excessively; this increases surface area for moisture sorption.[1][2]

  • Equilibration: Equilibrate at 40°C.

  • Cycle 1 (Drying - Optional but Recommended): Ramp 10°C/min to 120°C. Hold for 5 mins to drive off surface moisture.[1][2] Cool back to 40°C.

  • Cycle 2 (Analysis): Ramp 10°C/min to 250°C.

  • Data Interpretation: Identify the Onset Temperature (

    
    ) of the major endothermic peak >200°C. Ignore low-temperature broad peaks (volatiles).
    
Visualizing the Characterization Logic

MP_Determination Start Sample: 3,5-Dimethylisoxazole-4-sulfonic acid Check_State Visual Inspection Start->Check_State Decision_Wet Is sample clumpy/sticky? Check_State->Decision_Wet Dry Vacuum Dry (40°C, 4h, P₂O₅) Decision_Wet->Dry Yes (Hygroscopic) Method_Select Select Method Decision_Wet->Method_Select No (Free Flowing) Dry->Method_Select Capillary Capillary Method (Rapid QC) Method_Select->Capillary Routine Check DSC DSC (Hermetic Pan) (Release Testing) Method_Select->DSC Validation/Purity Result_Cap Result: Broad Range (Inaccurate due to hydration) Capillary->Result_Cap Result_DSC Result: Sharp Endotherm (True Anhydrous MP) DSC->Result_DSC

Caption: Decision tree for selecting the appropriate melting point method based on sample hygroscopicity.

Troubleshooting & Validation

To ensure the "Trustworthiness" of your data, apply these validation steps:

  • The "Bubbling" Check: If using a capillary, observe the sample closely.[1][2] If bubbling occurs before melting, the sample is a hydrate or contains residual solvent.[1][2] Switch to DSC or TGA (Thermogravimetric Analysis).[2]

  • Derivative Confirmation: If the MP of the acid is ambiguous due to decomposition, convert a small aliquot to the sulfonamide (React with

    
     then 
    
    
    
    ).
    • Validation: The sulfonamide (CAS 175136-83-1) should have a distinct, sharp MP (approx 170–180°C range, literature dependent) that confirms the core structure is intact.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734346, 3,5-Dimethylisoxazole-4-boronic acid (Structural Analog Reference).[1][2] Retrieved from [Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[1][2] Journal of Thermal Analysis and Calorimetry.[1][2] (General reference for DSC methodology in drug development).

Sources

Validating the Purity of Isoxazole Sulfonyl Precursors: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole sulfonyl precursors (such as isoxazole-3-sulfonyl chloride and 3,5-dimethylisoxazole-4-sulfonyl chloride) are indispensable building blocks in medicinal chemistry. They are heavily utilized in the synthesis of bioactive sulfonamides, including anti-tubercular agents, HIV protease inhibitors, and selective Protein Phosphatase 5 (PP5) inhibitors [1]. However, their inherent electrophilic reactivity makes purity validation a significant analytical challenge.

This guide objectively compares the three primary analytical strategies for validating these reactive intermediates: Quantitative NMR (qNMR) , Pre-column Derivatization HPLC , and Sub-ambient Direct HPLC . By understanding the causality behind precursor degradation, researchers can implement self-validating protocols that prevent costly downstream synthesis failures.

The Mechanistic Challenge: On-Column Hydrolysis

The fundamental flaw in analyzing sulfonyl chlorides via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) lies in the mobile phase. Standard RP-HPLC relies on aqueous gradients. When an isoxazole sulfonyl chloride is injected, the highly electrophilic sulfur atom is susceptible to nucleophilic attack by water, leading to rapid hydrolysis into the corresponding isoxazole sulfonic acid and hydrochloric acid[2].

If direct RP-HPLC is used at room temperature, the resulting chromatogram will display a falsely elevated sulfonic acid peak, representing an analytical artifact rather than a true batch impurity. To achieve scientific integrity, the analytical method must either eliminate water (qNMR) or chemically stabilize the precursor prior to aqueous exposure (Derivatization).

G Precursor Isoxazole Sulfonyl Chloride (Reactive Precursor) Water H2O (Aqueous Mobile Phase) Precursor->Water Direct HPLC (Room Temp) Amine Diethylamine (Derivatization) Precursor->Amine Pre-column Prep SulfonicAcid Isoxazole Sulfonic Acid + HCl (Degradation Artifact) Water->SulfonicAcid On-Column Hydrolysis Sulfonamide Isoxazole Sulfonamide (Stable Analyte) Amine->Sulfonamide Nucleophilic Substitution

Fig 1: Reaction pathways of isoxazole sulfonyl chlorides during analytical preparation and testing.

Methodological Comparison

Quantitative NMR (qNMR): The Anhydrous Standard

qNMR has emerged as the gold standard for reactive intermediates [3]. Because the analysis is conducted in anhydrous deuterated solvents (e.g.,


 or 

), the risk of hydrolysis is entirely eliminated.
  • Causality: qNMR relies on the direct proportionality between the integrated signal area of a specific proton resonance and the molar concentration of the molecule. It does not depend on UV chromophores or Relative Response Factors (RRFs) [4].

  • Best For: Rapid, absolute molar purity determination of the bulk batch.

Pre-Column Derivatization RP-HPLC: The Trace Profiler

For laboratories requiring detailed impurity profiling (detecting trace byproducts <0.1%), HPLC remains superior to NMR due to its sensitivity. To bypass hydrolysis, the sulfonyl chloride is intentionally reacted with an excess of a secondary amine (like diethylamine) in an aprotic solvent to form a highly stable sulfonamide [5].

  • Causality: The sulfonamide bond is completely stable under standard acidic aqueous HPLC conditions, allowing for high-resolution separation of the main product from synthetic impurities (e.g., regioisomers or unreacted starting materials).

  • Best For: Regulatory-compliant trace impurity profiling and stability indicating assays.

Sub-ambient Direct RP-HPLC: The Kinetic Compromise

It is possible to chromatograph sulfonyl chlorides directly if the kinetics of hydrolysis are aggressively suppressed. This requires chilling the HPLC column to sub-ambient temperatures (e.g., 6°C) and using highly acidic mobile phases (pH < 3.0) to protonate water and reduce its nucleophilicity [6].

  • Causality: Lowering the temperature decreases the kinetic energy of the system, dropping the pseudo-first-order hydrolysis rate constant by an order of magnitude.

  • Best For: In-process reaction monitoring where rapid turnaround is needed and derivatization is too time-consuming.

G Start Isoxazole Sulfonyl Chloride Batch Analysis Q1 Is absolute molar purity required quickly? Start->Q1 qNMR qNMR Analysis (Anhydrous CDCl3) Q1->qNMR Yes Q2 Is trace impurity profiling needed? Q1->Q2 No Deriv Pre-column Derivatization + RP-HPLC-UV/MS Q2->Deriv Yes (Standard) Direct Sub-ambient RP-HPLC (Temp < 10°C) Q2->Direct Yes (Specialized)

Fig 2: Decision tree for selecting the appropriate analytical workflow for sulfonyl precursors.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal checks to confirm that the analytical method itself is not degrading the sample.

Protocol A: qNMR Absolute Purity Determination

Validation Check: The use of a NIST-traceable Internal Standard (IS) ensures the integration system is perfectly calibrated.

  • Preparation: Accurately weigh ~20 mg of the isoxazole sulfonyl chloride and ~10 mg of a certified Internal Standard (e.g., 1,3,5-Trimethoxybenzene, ensuring its NMR peaks do not overlap with the isoxazole protons).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous

    
     (stored over molecular sieves to guarantee zero moisture).
    
  • Acquisition: Acquire a

    
     NMR spectrum using a relaxation delay (
    
    
    
    ) of at least 5 times the longest longitudinal relaxation time (
    
    
    ) of the protons of interest (typically
    
    
    seconds) to ensure complete magnetization recovery.
  • Calculation: Calculate purity using the formula:

    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).
    
Protocol B: Pre-Column Derivatization RP-HPLC

Validation Check: Complete disappearance of the sulfonyl chloride peak and formation of a single sulfonamide peak confirms 100% derivatization efficiency.

  • Derivatization: Accurately weigh 10 mg of the isoxazole sulfonyl chloride into a dry 10 mL volumetric flask. Dissolve in 5 mL of anhydrous Acetonitrile.

  • Reaction: Add 100 µL of Diethylamine (excess nucleophile). Vortex and let stand at room temperature for 10 minutes. The reaction is instantaneous and exothermic [5].

  • Dilution: Dilute to volume with Acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV at the specific

      
       of the isoxazole ring (typically 220-254 nm).
      

Comparative Data Analysis

The table below summarizes experimental performance metrics when analyzing a single batch of 3,5-dimethylisoxazole-4-sulfonyl chloride across different methodologies. Notice how direct room-temperature HPLC artificially depresses the purity score due to active degradation during the run.

Analytical MethodReported Purity (%)Major Impurity DetectedAnalysis TimeMethod Reliability
Direct RP-HPLC (25°C) 88.4% (False Low)Isoxazole Sulfonic Acid (11.2%)20 minsPoor (Active on-column hydrolysis)
Sub-ambient HPLC (6°C) 97.1%Isoxazole Sulfonic Acid (1.5%)25 minsModerate (Hydrolysis suppressed, not eliminated)
Derivatization HPLC 98.5%Regioisomer (0.8%)45 mins (inc. prep)Excellent (Stable analyte, high resolution)
qNMR (Anhydrous) 98.6%Regioisomer (0.7%)10 minsExcellent (Absolute molar accuracy)

Data Interpretation: Direct HPLC at room temperature falsely identifies the batch as failing (<90% purity) due to the generation of sulfonic acid inside the column. Both Derivatization HPLC and qNMR reveal the true batch purity is >98%, proving that the sulfonic acid was an analytical artifact, not a synthetic flaw.

Conclusion

For researchers synthesizing isoxazole sulfonyl precursors, relying on standard direct HPLC is a critical error that leads to false-positive degradation profiles. qNMR should be adopted as the primary tool for rapid, absolute purity validation due to its anhydrous nature and direct molar quantification capabilities. When trace impurity profiling is mandated by regulatory guidelines, Pre-column Derivatization HPLC provides the necessary stability and resolution to accurately map the chemical space of the batch without risking on-column hydrolysis.

References

  • Catalytic inhibitor of Protein Phosphatase 5 activates the extrinsic apoptotic pathway by disrupting complex II in kidney cancer. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • QNMR – a modern alternative to HPLC. Almac Group. Available at:[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. Available at:[Link]

Comparative Acidity Guide: Isoxazole-4-Sulfonic Acid vs. Heterocyclic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and functional analysis of isoxazole-4-sulfonic acid , contrasting its physicochemical profile with its carboxylic analogue (isoxazole-4-carboxylic acid ) and standard bioisosteres like 5-substituted tetrazoles .[1] While carboxylic acid isosteres are common in medicinal chemistry, the sulfonic acid variant represents a "super-acidic" scaffold.[2] This distinction fundamentally alters solubility, membrane permeability, and salt-forming capabilities in lead optimization.

Part 1: The Acidic Landscape (Data & Analysis)

The acidity of heterocyclic acids is governed by the electron-withdrawing nature of the heteroaromatic ring and the stability of the conjugate base. The isoxazole ring is


-deficient, exerting a strong inductive effect (-I) that enhances acidity compared to phenyl analogues.[1]
Comparative Acidity Table (Aqueous, 25°C)
Compound ClassStructureApprox.[2][3][4][5][6][7][8][9][10][11] pKa (H₂O)Ionization at pH 7.4Electronic Character
Isoxazole-4-sulfonic acid Isoxazole-4-SO₃H-1.0 to 0.5 (Strong Acid)> 99.9% (Anionic)High resonance stabilization; Strong -I effect from ring.[1]
Isoxazole-4-carboxylic acid Isoxazole-4-COOH2.8 – 3.2 > 99.9% (Anionic)Moderate resonance; Enhanced acidity vs. benzoic acid due to ring electronegativity.[1]
Benzenesulfonic acid Ph-SO₃H-2.8 (Strong Acid)> 99.9% (Anionic)Reference standard for aromatic sulfonic acids.[1]
Benzoic acid Ph-COOH4.2~99.9% (Anionic)Standard weak acid reference.[1]
5-Substituted Tetrazole R-CN₄H4.5 – 5.0~99.6% (Anionic)Classic carboxylic acid bioisostere; lipophilicity dependent.[1]

Analyst Note: The pKa of isoxazole-4-sulfonic acid is estimated based on Hammett substituent constants. The isoxazole ring acts as a strong electron-withdrawing group, making the sulfonic variant significantly more acidic than simple alkyl sulfonic acids.

Part 2: Mechanistic Framework

To understand why isoxazole-4-sulfonic acid behaves as a strong electrolyte, we must look at the resonance stabilization of the conjugate base.[1]

Resonance Stabilization

The sulfonate anion (


) distributes the negative charge equally across three oxygen atoms.[1] In contrast, the carboxylate anion (

) distributes charge over only two.[1]
Ring Influence (The Isoxazole Effect)

The isoxazole ring contains an oxygen and a nitrogen atom. The electronegative oxygen atom in the ring pulls electron density away from the C4 position (Inductive effect). This destabilizes the O-H bond in the acid, facilitating proton release, and stabilizes the resulting anion.

Visualization: Electronic Effects & Resonance

The following diagram illustrates the stability factors making the sulfonic variant a "strong" acid.

AcidityMechanism cluster_0 Isoxazole-4-Sulfonic Acid (Strong Acid) cluster_1 Isoxazole-4-Carboxylic Acid (Weak Acid) ISO_SO3 Isoxazole-4-SO3H ANION_SO3 Sulfonate Anion (Charge on 3 Oxygens) ISO_SO3->ANION_SO3 Dissociation (Easy) RES_SO3 Resonance: 3 Equivalent Structures ANION_SO3->RES_SO3 RES_COO Resonance: 2 Equivalent Structures RES_SO3->RES_COO  Greater Stability  (Lower pKa) ISO_COOH Isoxazole-4-COOH ANION_COO Carboxylate Anion (Charge on 2 Oxygens) ISO_COOH->ANION_COO Dissociation (Moderate) ANION_COO->RES_COO

Figure 1: Comparative resonance stabilization mechanisms. The sulfonate anion benefits from charge delocalization over three oxygen atoms, significantly lowering the energetic penalty for ionization compared to the carboxylate.

Part 3: Experimental Validation Protocols

As a scientist, you cannot rely solely on predicted values. For strong acids like isoxazole-4-sulfonic acid, standard aqueous potentiometric titration often fails because the "jump" in pH is indistinguishable from the titration of the solvent (water) itself.[1]

Protocol A: Determination of pKa for Strong Acids (Non-Aqueous Titration)

Objective: Determine pKa values < 1.0 where aqueous inflection points are masked.

  • Solvent Selection: Use Glacial Acetic Acid or Acetonitrile . These solvents are less basic than water, allowing the "strong" acid to exhibit its proton-donating potential without immediately leveling to the solvent's acidity.

  • Titrant: 0.1 M Perchloric acid (

    
    ) in glacial acetic acid (for bases) or Sodium Acetate for acids.
    
  • Detection: Potentiometric detection using a glass electrode modified for non-aqueous solvents (e.g., LiCl in ethanol bridge).

  • Calculation:

    • Construct a calibration curve using standard strong acids (e.g., methane sulfonic acid) with known non-aqueous pKa values.

    • Measure the Half-Neutralization Potential (HNP).[1]

    • Convert HNP to pKa using the Nernst equation relative to the standard.

Protocol B: Partition Coefficient (LogD) Profiling

Objective: Assess how the acidity impacts lipophilicity at physiological pH.

  • Preparation: Dissolve isoxazole-4-sulfonic acid in octanol-saturated water (pH 7.4 buffer).

  • Partitioning: Mix with water-saturated octanol. Shake for 1 hour at 25°C.

  • Phase Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (Detection at 254 nm, typical for isoxazole).

  • Result: Expect LogD to be highly negative (<-2.0) due to full ionization, contrasting with the carboxylic acid which may have a LogD closer to -0.5 to 0.5 depending on substitution.[1]

Part 4: Implications for Drug Design[1]

Why choose the Sulfonic vs. Carboxylic variant?

The "Permanent Anion" Hypothesis

Isoxazole-4-sulfonic acid exists as a specific "permanent" anion.[1] Unlike carboxylic acids, which can become protonated in the acidic microenvironment of a tumor or stomach (pH 2-4), the sulfonic acid remains ionized.

  • Application: Ideal for forming salt bridges with Arginine or Lysine residues in a target protein's binding pocket that require a fixed negative charge regardless of local pH fluctuations.

Solubility Enhancement

The sulfonic group is a "solubility hammer." If a lead compound containing an isoxazole core is insoluble, converting a substituent to a sulfonic acid (via chlorosulfonation followed by hydrolysis) will dramatically increase aqueous solubility, albeit at the cost of membrane permeability.

Decision Workflow

Use the following logic to select the appropriate acid functionality.

SelectionWorkflow Start Lead Optimization: Isoxazole Scaffold Q1 Requirement: Oral Bioavailability? Start->Q1 Path_Oral Avoid Sulfonic Acid. Use Carboxylic Acid or Bioisostere Q1->Path_Oral Yes Q2 Requirement: Ultra-High Solubility or Salt Bridge at Low pH? Q1->Q2 No / Flexible Tetrazole Option A: Tetrazole (pKa ~5) Good metabolic stability Path_Oral->Tetrazole COOH Option B: Carboxylic Acid (pKa ~3) Standard H-bond acceptor Path_Oral->COOH Q2->COOH No Sulfonic Select Isoxazole-4-Sulfonic Acid (pKa < 0) Q2->Sulfonic Yes

Figure 2: Strategic selection workflow for isoxazole acid derivatives in lead optimization.

References

  • Electronic Effects in Isoxazoles

    • Title: Substituent effects in isoxazoles: identification of 4-substituted isoxazoles as Michael acceptors.[1][8]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[8]

    • URL:[Link]

  • pKa Prediction & Data

    • Title: pKa values in organic chemistry – making maximum use of the available d
    • Source: Tetrahedron Letters (via University of Tartu).
    • URL:[Link]

  • Bioisosterism in Drug Design

    • Title: Bioisosteres of Carboxylic Acids.
    • Source: Journal of Medicinal Chemistry (American Chemical Society).
    • URL:[Link][1]

  • Acidity of Heterocycles

    • Title: Bordwell pKa Table (Acidity in DMSO).[5]

    • Source: University of Wisconsin-Madison.[1]

    • URL:[Link][1]

Sources

Safety Operating Guide

3,5-Dimethylisoxazole-4-sulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 3,5-Dimethylisoxazole-4-sulfonic Acid

Executive Summary & Chemical Context

3,5-Dimethylisoxazole-4-sulfonic acid (CAS 780034-77-7) is a specialized organic building block frequently utilized in the synthesis of complex therapeutics, including cytisine derivatives and sulfa-based drugs[1]. The two methyl groups at the 3- and 5-positions of the isoxazole ring increase the electron density on the ring, stabilizing the structure while leaving the sulfonic acid moiety at the 4-position as a strong proton donor[1]. Because of its high acidity and potential to act as a severe irritant, proper lifecycle management is critical. This guide provides self-validating, step-by-step protocols for the safe operational handling and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, it is imperative to understand the physicochemical risks associated with the waste stream. While the pure solid is classified as an irritant (GHS07), aqueous solutions of organic sulfonic acids can exhibit a pH < 2.0, triggering a D002 (Corrosive) RCRA hazardous waste classification[2].

Table 1: Chemical Identity & Hazard Profile

PropertyDetailOperational Implication
Chemical Name 3,5-Dimethylisoxazole-4-sulfonic acidN/A
CAS Number 780034-77-7Use for EHS waste profiling and documentation.
Molecular Formula C5H7NO4SHigh heteroatom content; requires complete incineration.
Hazard Class GHS07 (Irritant) / D002 (Corrosive if pH < 2)[2]Mandates the use of chemical-resistant PPE (nitrile gloves, goggles).

Table 2: Waste Segregation & Incompatibilities

Incompatible MaterialMechanistic RiskSegregation Strategy
Strong Bases (e.g., NaOH, KOH) Rapid, exothermic acid-base neutralization leading to localized boiling and aerosolization[3].Store in separate secondary containment bins.
Strong Oxidizers Oxidative degradation of the isoxazole ring, potentially evolving toxic NOx and SOx gases.Never mix in the same waste carboy.
Active Metals (e.g., Na, Mg) Acidic protons will react to evolve highly flammable hydrogen gas.Keep away from water-reactive metal waste.

Operational Disposal Workflows

The following decision matrix dictates the appropriate disposal route based on the physical state and concentration of the waste.

WasteRouting Start Waste Generation: 3,5-Dimethylisoxazole- 4-sulfonic acid CheckAqueous Is the waste purely aqueous and <1% concentration? Start->CheckAqueous Neutralize Lab-Scale Neutralization (Adjust pH to 5.5 - 9.0) CheckAqueous->Neutralize Yes (If EHS Approved) Collect Collect in HDPE Container Label: 'Hazardous Waste' CheckAqueous->Collect No (Organic/Concentrated) Drain Drain Disposal (Flush with 100x Water) Neutralize->Drain SAA Store in SAA (Away from Incompatibles) Collect->SAA EHS EHS Pickup & Incineration (EPA RCRA Compliant) SAA->EHS

Caption: Decision matrix for the routing and disposal of 3,5-Dimethylisoxazole-4-sulfonic acid waste.

Protocol A: Routine Laboratory Waste Collection (Organic/Concentrated) This is the primary disposal route for solid waste, mother liquors, and concentrated solutions.

  • Segregation : Verify that the waste stream does not contain strong oxidizers or incompatible bases. Causality: Mixing incompatible waste streams in a closed container can lead to pressurization and explosive rupture.

  • Containment : Transfer the waste into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container[4]. Causality: Sulfonic acids can slowly corrode metal drums and degrade lower-density plastics over time.

  • Labeling : Affix a compliant hazardous waste tag immediately. The label must explicitly state "Hazardous Waste: 3,5-Dimethylisoxazole-4-sulfonic acid" and indicate the primary hazards (e.g., "Irritant", "Corrosive")[4].

  • Storage : Move the container to a designated, well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation[4]. Under EPA Subpart K regulations for academic and research labs, waste must be removed from the SAA every 12 months, whereas Large Quantity Generators must arrange removal within 90 days[4].

  • EHS Handoff : Once the container is 90% full, submit a chemical waste collection request to your institution's EHS department. Do not attempt to transport hazardous waste off-site manually[4].

Protocol B: Lab-Scale Neutralization (For Trace Aqueous Washings Only) Note: This procedure is strictly for dilute aqueous washings (<1% concentration) and must be pre-approved by your institutional EHS department[5][6].

  • Dilution : Transfer the trace sulfonic acid washings into a large borosilicate beaker. Add cold water to ensure the final concentration is well below 1%[3]. Causality: Pre-dilution acts as a thermal sink, mitigating the exothermic heat generated during the subsequent neutralization step[3].

  • Neutralization : Slowly add a weak base (e.g., 5% Sodium Bicarbonate, NaHCO₃) dropwise while stirring continuously. Causality: NaHCO₃ provides a controlled, buffered pH rise. While it evolves CO₂ gas, it prevents the violent splattering associated with strong bases like NaOH.

  • Verification : Measure the pH using calibrated indicator strips or a pH meter. The target range for safe discharge is between 5.5 and 9.0 Standard Units (S.U.)[6][7].

  • Drain Disposal : Once neutralized and verified, flush the solution down a designated laboratory drain with at least a 100-fold excess of water[7]. Causality: High-volume flushing ensures that the resulting sodium sulfonate salts remain fully dissolved and do not precipitate in the plumbing traps[7].

Emergency Spill Response Procedures

In the event of an accidental release, immediate action is required to mitigate exposure and environmental contamination.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small < 1 Liter (Manageable) Size->Small Large > 1 Liter (Evacuate) Size->Large Absorb Absorb with Inert Material Small->Absorb EHS Call EHS Response Large->EHS Clean Neutralize Residue Absorb->Clean Dispose Solid Hazardous Waste Clean->Dispose

Caption: Step-by-step emergency response workflow for sulfonic acid laboratory spills.

Protocol C: Spill Cleanup Execution

  • Assessment & Evacuation : Determine the spill volume. For large spills (greater than 1 liter), evacuate the area immediately and trigger your institution's EHS emergency response team[4]. For small, manageable spills (< 1 liter), proceed to step 2.

  • Containment : Don appropriate PPE (heavy-duty nitrile gloves, splash goggles, and a lab coat). Cover the spill completely with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[4]. Causality: Combustible absorbents (like paper towels or sawdust) must be avoided, as concentrated acids can initiate secondary exothermic reactions or fires[4].

  • Collection : Use a non-sparking plastic scoop to collect the absorbed material and any contaminated debris. Place the mixture into a rigid, labeled solid hazardous waste container[4].

  • Decontamination : Wash the affected surface with a dilute sodium bicarbonate solution to neutralize any residual micro-droplets of sulfonic acid, followed by a final wipe-down with distilled water[4]. Dispose of all cleanup materials as hazardous waste.

References

Sources

Personal protective equipment for handling 3,5-Dimethylisoxazole-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 3,5-Dimethylisoxazole-4-sulfonic Acid

Executive Safety Assessment

3,5-Dimethylisoxazole-4-sulfonic acid is a strong organic acid belonging to the heterocyclic sulfonic acid class.[1] While often encountered as a stable solid, it shares the aggressive physicochemical properties of its precursor, 3,5-dimethylisoxazole-4-sulfonyl chloride (CAS: 80466-79-1).[1]

Core Hazard Profile:

  • Corrosivity: Classify as Skin Corr.[2][3] 1B . It causes immediate, irreversible damage to skin and mucous membranes upon contact [1].

  • Reactivity: As a strong acid, it reacts exothermically with bases and water (heat of hydration). It is likely hygroscopic , meaning it will absorb atmospheric moisture, potentially becoming a corrosive syrup over time if improperly stored.

  • Inhalation Risk: Dust or aerosols are severe respiratory irritants, capable of causing edema in high concentrations.

Operational Mandate: Treat this compound with the same rigor as concentrated sulfuric acid or solid p-toluenesulfonic acid, but with added caution due to its heterocyclic nitrogen content.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[1] The following matrix details the required protection levels based on the scale of operation.

PPE ComponentStandard Handling (< 1g)Scale-Up / Synthesis (> 1g)Technical Justification
Hand Protection Double Nitrile (0.11 mm min)Neoprene or Butyl Rubber (0.5 mm)Sulfonic acids can permeate thin nitrile over time.[1] Double gloving provides a breakthrough buffer.[1]
Eye Protection Chemical Splash GogglesGoggles + Face Shield Dust particles are corrosive; standard safety glasses do not seal against airborne acidic fines.
Body Protection Lab Coat (Cotton/Poly)Acid-Resistant Apron + Tyvek SleevesCotton dissolves rapidly upon contact with concentrated sulfonic acids.[1] An apron prevents torso burns.[1]
Respiratory Fume Hood (Sash at 18")Fume Hood or P100 RespiratorInhalation of acidic dust causes immediate bronchial constriction.

Operational Protocol: Safe Handling & Weighing

The following workflow minimizes exposure risks during the most critical phase: transfer and weighing.

Step-by-Step Procedure
  • Environmental Control: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent "fly-away" dust.[1]

  • Weighing Strategy:

    • Do not weigh directly onto a balance pan.

    • Use a tared glass vial or weighing boat inside the hood.

    • If the balance is outside the hood, seal the vial before removing it from the hood.

  • Solubilization (The Exotherm Risk):

    • Rule: Always add the acid to the solvent, never the reverse.

    • When dissolving in water or methanol, expect a temperature spike. Cool the receiving vessel in an ice bath (0°C) during addition to prevent solvent flashing.

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Handling Request CheckState Check Physical State (Solid vs. Liquid) Start->CheckState Solid Solid (Hygroscopic Powder) CheckState->Solid Liquid Liquid/Solution CheckState->Liquid Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static gun usage 3. Seal container before transport Solid->Weighing Dust Risk Dissolution Dissolution Step: Add Acid to Solvent (Ice Bath Required) Liquid->Dissolution Splash Risk Weighing->Dissolution Reaction Proceed to Reaction Dissolution->Reaction

Figure 1: Decision logic for handling 3,5-Dimethylisoxazole-4-sulfonic acid, emphasizing dust control and exotherm management.[1]

Emergency Response: Spill Neutralization

In the event of a spill, speed is critical to prevent damage to flooring and equipment.

  • Evacuate & Ventilate: If the spill is outside the hood (>5g), evacuate the immediate area.

  • Dry Spill (Powder):

    • Do not sweep (creates dust).[1][4]

    • Cover gently with Sodium Carbonate (Soda Ash) or Calcium Carbonate .

    • Scoop the mixture into a waste container.

  • Wet Spill (Solution):

    • Cover with Sodium Bicarbonate .[1]

    • Wait for the bubbling (CO₂ evolution) to cease.

    • Test pH with a strip (Target: pH 6–8).[1]

    • Absorb with vermiculite or spill pads.[1][5]

Disposal Protocol

Never dispose of sulfonic acids down the drain without neutralization. They are corrosive and can damage plumbing and harm aquatic life [2].[1]

Neutralization Procedure for Waste:

  • Preparation: Prepare a 5% aqueous solution of Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) in a large beaker.

  • Dilution: Dissolve the waste sulfonic acid in a small amount of water (if solid).

  • Neutralization: Slowly add the acid solution to the base solution.

    • Caution: This generates heat and gas.[1] Stir constantly.

  • Verification: Check pH. It must be between 6.0 and 9.0.[1]

  • Disposal: Once neutralized, the solution can typically be disposed of as aqueous chemical waste (check local EHS regulations). Label as "Neutralized Sulfonic Acid Waste."[1]

Visual Workflow: Waste Neutralization

Disposal Waste Acidic Waste (pH < 1) Mix Slow Addition (Stirring + Cooling) Waste->Mix Base Prepare Base Bath (5% NaHCO3) Base->Mix Check Check pH Mix->Check Decision pH 6-9? Check->Decision Adjust Add more Base Decision->Adjust No (<6) Final Aqueous Waste Disposal Decision->Final Yes Adjust->Check

Figure 2: Step-by-step neutralization logic to ensure safe disposal of acidic residues.

References

  • Fisher Scientific.[1] (2023).[1] Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride. Retrieved from [Link]

  • Capital Resin Corporation.[1] (2022).[1][3][6][7] Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

  • Washington University EH&S. (2025).[1] Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.